1,2-Dithiolan-4-one, 3,5-dimethyl-
Description
Structure
2D Structure
Properties
CAS No. |
122152-29-8 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
3,5-dimethyldithiolan-4-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3 |
InChI Key |
DYTKSLFUSUKZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(SS1)C |
Origin of Product |
United States |
Foundational & Exploratory
synthesis and characterization of 3,5-dimethyl-1,2-dithiolan-4-one
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a sulfur-containing heterocyclic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a proposed synthetic pathway based on established chemical principles for analogous compounds. Furthermore, expected characterization data are compiled from analyses of structurally similar molecules. A potential biological signaling pathway relevant to this class of compounds is also discussed.
Physicochemical Properties
3,5-Dimethyl-1,2-dithiolan-4-one is an organosulfur compound with a five-membered ring containing a disulfide bond adjacent to a ketone. The presence of two stereocenters at positions 3 and 5 means the compound can exist as cis and trans diastereomers, each as a pair of enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₅H₈OS₂ | [1] |
| Molecular Weight | 148.25 g/mol | [1] |
| IUPAC Name | 3,5-dimethyl-1,2-dithiolan-4-one | |
| Stereoisomers | cis-3,5-dimethyl-1,2-dithiolan-4-one, trans-3,5-dimethyl-1,2-dithiolan-4-one | [1] |
Proposed Synthesis
Experimental Protocol
Step 1: Synthesis of Pentane-2,4-dithiol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in a suitable solvent such as ethanol.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C to reduce the ketone functionalities to hydroxyl groups, yielding pentane-2,4-diol.
-
The resulting diol can then be converted to a dithiol. A common method is to first convert the diol to a dihalide (e.g., using PBr₃) or a dimesylate (using mesyl chloride and a base like triethylamine).
-
The resulting intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield pentane-2,4-dithiol.
Step 2: Oxidative Cyclization to 3,5-Dimethyl-1,2-dithiolan-4-one
-
Dissolve the crude pentane-2,4-dithiol (1 equivalent) in a suitable solvent, such as dichloromethane or diethyl ether.
-
Add an oxidizing agent to facilitate the intramolecular disulfide bond formation. Mild oxidizing agents like iodine (I₂) with a base (e.g., triethylamine), or air oxidation catalyzed by a metal salt (e.g., FeCl₃), can be employed.[2]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 3,5-dimethyl-1,2-dithiolan-4-one as a mixture of cis and trans isomers.
Synthesis Workflow Diagram
Characterization
Detailed experimental spectra for 3,5-dimethyl-1,2-dithiolan-4-one are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals for the methyl protons and the methine protons on the dithiolane ring. The chemical shifts and coupling constants will differ for the cis and trans isomers.
| Expected ¹H NMR Data | |
| Proton | Expected Chemical Shift (ppm) |
| -CH₃ | 1.3 - 1.6 (doublet) |
| -CH-S- | 3.5 - 4.0 (multiplet) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display distinct signals for the methyl carbons, the methine carbons, and the carbonyl carbon.
| Expected ¹³C NMR Data | |
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ | 15 - 25 |
| -CH-S- | 45 - 60 |
| C=O | 200 - 215 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Expected Mass Spectrometry Data | |
| m/z | Assignment |
| 148 | [M]⁺ (Molecular Ion) |
| 120 | [M - CO]⁺ |
| 116 | [M - S]⁺ |
| 88 | [M - S₂]⁺ or [M - CO - S]⁺ |
| 73 | [CH₃-CH-S]⁺ |
| 45 | [CH₃-CH]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group and stretches corresponding to the carbon-sulfur bonds.
| Expected IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (ketone)[3] |
| 600 - 700 | C-S stretch |
| 500 - 550 | S-S stretch |
Potential Biological Activity: The Keap1-Nrf2 Signaling Pathway
While no specific biological activity has been documented for 3,5-dimethyl-1,2-dithiolan-4-one, organosulfur compounds, particularly those with electrophilic centers or the ability to participate in redox cycling, are known to modulate cellular signaling pathways. One of the most important of these is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[4][5][6]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds, including many organosulfur molecules, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[4]
As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[7][[“]] This leads to the transcription of genes encoding antioxidant proteins (e.g., heme oxygenase-1), detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1), and proteins involved in glutathione synthesis.[9]
Given its strained disulfide bond and adjacent ketone, 3,5-dimethyl-1,2-dithiolan-4-one may possess the electrophilicity required to interact with and activate the Keap1-Nrf2 pathway. This remains a hypothesis pending experimental validation.
Keap1-Nrf2 Signaling Pathway Diagram
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms controlling gene expression mediated by the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of antioxidant response element in gene regulation - Consensus [consensus.app]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
physical and chemical properties of 1,2-Dithiolan-4-one, 3,5-dimethyl-
An In-Depth Technical Guide to 3,5-dimethyl-1,2-dithiolan-4-one
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-dimethyl-1,2-dithiolan-4-one. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this heterocyclic compound. Due to the limited availability of data for this specific molecule, information from closely related compounds and general principles of dithiolane chemistry are included to provide a broader context.
Chemical Identity and Physical Properties
3,5-dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic organic compound. Its core structure is a five-membered ring containing a disulfide bond and a ketone functional group, with two methyl substituents at positions 3 and 5. The presence of two chiral centers at these positions means the compound can exist as cis and trans stereoisomers.[1][2]
Table 1: Physical and Chemical Properties of 3,5-dimethyl-1,2-dithiolan-4-one
| Property | Value | Source |
| Molecular Formula | C₅H₈OS₂ | [1][2] |
| Molecular Weight | 148.246 g/mol | [1][2] |
| Specific Gravity | 1.19400 @ 25.00 °C | [3] |
| Refractive Index | 1.55200 @ 20.00 °C | [3] |
| Boiling Point | 235.00 °C @ 760.00 mm Hg | [3] |
| Vapor Pressure | 0.052000 mmHg @ 25.00 °C (est.) | [3] |
| Flash Point | 211.00 °F TCC (99.70 °C) (est.) | [3] |
| logP (o/w) | 2.030 (est.) | [3] |
| Water Solubility | 10040 mg/L @ 25 °C (est.) | [3] |
Spectral Data
Experimental Protocols: A Proposed Synthetic Approach
A specific, detailed experimental protocol for the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one is not explicitly documented in the reviewed literature. However, a general synthetic strategy for 1,2-dithiolanes can be proposed based on established methods for similar compounds, such as the synthesis of 1,2-dithiolanes from 1,3-diols.[3]
The following is a generalized, plausible protocol for the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one:
Step 1: Synthesis of the Precursor Diol The synthesis would likely start from a readily available precursor that can be converted to 3,5-hexanediol-4-one.
Step 2: Conversion of Diol to Dithiol The diol would then be converted to the corresponding dithiol. A common method involves treating the diol with thiourea in the presence of a strong acid like hydrobromic acid, followed by alkaline hydrolysis.[3]
Step 3: Oxidative Cyclization The resulting dithiol can then undergo oxidative cyclization to form the 1,2-dithiolane ring. This is often achieved by air oxidation in a suitable solvent.[3]
Step 4: Purification The final product would require purification, likely through column chromatography on silica gel. It is noted that for similar methylated dithiolanes, separation of cis and trans isomers can be challenging.[3]
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or signaling pathways of 3,5-dimethyl-1,2-dithiolan-4-one. However, the broader class of 1,2-dithiolanes has been investigated for various biological effects.
-
Pesticidal Activity: Some nitrogen-containing 1,2-dithiolanes have shown acaricidal and insecticidal properties.[3]
-
Thioredoxin Reductase (TrxR) Inhibition: Derivatives of the related 1,2-dithiolane-4-carboxylic acid have been studied as potential inhibitors of Thioredoxin Reductase 1 (TrxR1), an enzyme often overexpressed in cancer cells. However, these studies concluded that the 1,2-dithiolane moiety by itself is not sufficient for significant inhibitory activity.[4]
-
General Pharmacological Properties: The 1,2-dithiole class of compounds, which are structurally related, have been reported to exhibit a range of pharmacological activities, including antitumor, antioxidant, and anti-HIV properties.[5]
Given the lack of specific data, the biological role of 3,5-dimethyl-1,2-dithiolan-4-one remains an area for future investigation.
Conclusion
3,5-dimethyl-1,2-dithiolan-4-one is a compound for which basic physical properties are known, but detailed experimental and biological data are scarce in the current scientific literature. The provided synthetic protocol is a generalized proposal based on established chemistry for related compounds and would require experimental validation. Future research is needed to fully characterize this molecule, including its spectral properties, and to explore its potential biological activities. The information on related dithiolane and dithiole compounds suggests that this chemical class can be a source of biologically active molecules, warranting further investigation into compounds like 3,5-dimethyl-1,2-dithiolan-4-one.
References
- 1. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of 3,5-dimethyl-1,2-dithiolan-4-one in fruits
An In-Depth Technical Guide on the Natural Occurrence of 3,5-Dimethyl-1,2-dithiolan-4-one and Related Sulfur Compounds in Fruits
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 3,5-dimethyl-1,2-dithiolan-4-one and structurally related sulfur-containing volatile compounds in fruits. While direct evidence for the presence of 3,5-dimethyl-1,2-dithiolan-4-one in fruits is currently not documented in scientific literature, this guide explores the occurrence of a closely related compound, 3,5-dimethyl-1,2,4-trithiolane, which has been identified in durian. This document details the analytical methodologies employed for the identification and quantification of these compounds, presents available quantitative data, and discusses the broader context of volatile sulfur compounds in fruits renowned for their potent aromas, such as durian and passion fruit. This guide is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.
Introduction: The Elusive Presence of 3,5-Dimethyl-1,2-dithiolan-4-one in Fruits
3,5-Dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound known for its potent aroma profile. Despite the extensive research into the volatile composition of fruits, there is currently no direct scientific literature confirming the natural occurrence of 3,5-dimethyl-1,2-dithiolan-4-one in any fruit species. However, the study of fruit volatiles has revealed the presence of a diverse array of sulfur compounds, particularly in fruits with strong and complex aromas like durian and passion fruit.
A structurally similar compound, 3,5-dimethyl-1,2,4-trithiolane , has been identified as a key volatile component in durian (Durio zibethinus)[1][2]. This finding suggests that the biosynthetic pathways for such sulfur-containing heterocyclic compounds exist in certain fruits, leaving open the possibility that 3,5-dimethyl-1,2-dithiolan-4-one could be present as a minor, yet undetected, component.
This guide will focus on the confirmed presence of 3,5-dimethyl-1,2,4-trithiolane and other significant sulfur volatiles in fruits, providing a framework for future research that may lead to the identification of 3,5-dimethyl-1,2-dithiolan-4-one.
Quantitative Data on Sulfur-Containing Volatiles in Fruits
The following tables summarize the quantitative data available for key sulfur-containing volatile compounds identified in durian and passion fruit. These compounds are significant contributors to the characteristic aromas of these fruits.
Table 1: Concentration of Selected Volatile Sulfur Compounds in Durian (Durio zibethinus)
| Compound | Cultivar | Concentration (µg/kg) | Analytical Method | Reference |
| 3,5-Dimethyl-1,2,4-trithiolane (isomer 1) | Monthong | Present (not quantified) | SPME-GC-MS | [1] |
| 3,5-Dimethyl-1,2,4-trithiolane (isomer 2) | Monthong | Present (not quantified) | SPME-GC-MS | [1] |
| Diethyl disulfide | Monthong | Present (not quantified) | SPME-GC-MS | [1] |
| Diethyl trisulfide | Not specified | Present (not quantified) | Not specified | [2] |
| Ethanethiol | Not specified | Present (not quantified) | Not specified | [2] |
| 1-(Methylthio)-propane | Not specified | Present (not quantified) | Not specified | [2] |
Table 2: Concentration of Selected Volatile Sulfur Compounds in Yellow Passion Fruit (Passiflora edulis f. flavicarpa)
| Compound | Sample Type | Concentration (µg/kg) | Analytical Method | Reference |
| 3-Mercaptohexanol | Fresh Fruit | 1 - 10 | SDE-GC-FPD | [3] |
| 3-Mercaptohexyl acetate | Fresh Fruit | 10 - 50 | SDE-GC-FPD | [3] |
| 3-Mercaptohexyl butanoate | Fresh Fruit | 1 - 10 | SDE-GC-FPD | [3] |
| 3-(Methylthio)hexanol | Fresh Fruit | 50 - 200 | SDE-GC-FPD | [3] |
| 3-(Methylthio)hexyl acetate | Fresh Fruit | 1 - 10 | SDE-GC-FPD | [3] |
| Ethyl 3-(methylthio)propanoate | Commercial Juice | Present (not quantified) | SDE-GC-FPD | [3] |
Experimental Protocols for the Analysis of Sulfur Volatiles in Fruits
The identification and quantification of volatile sulfur compounds in fruits require sensitive and specific analytical techniques due to their low concentrations and the complexity of the fruit matrix. The following sections detail the common methodologies cited in the literature.
Sample Preparation and Volatile Extraction
Solid Phase Microextraction (SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.
-
Procedure:
-
A known weight of the fruit pulp is placed in a sealed vial.
-
The sample is often incubated at a specific temperature (e.g., 40-60°C) to promote the release of volatile compounds into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
The fiber is then retracted and introduced into the injection port of a gas chromatograph for thermal desorption and analysis[4].
-
Simultaneous Distillation-Extraction (SDE): This technique is used for the extraction of a broader range of volatile and semi-volatile compounds.
-
Procedure:
-
The fruit sample is homogenized and placed in a flask with water.
-
A solvent with a low boiling point (e.g., dichloromethane) is placed in a separate flask.
-
The two flasks are heated, and the vapors are condensed and mixed in a specialized apparatus.
-
The volatile compounds are extracted from the aqueous phase into the organic solvent.
-
The solvent extract is then concentrated before analysis[3].
-
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the separation and identification of volatile compounds.
-
Principle: Volatile compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).
Gas Chromatography with Flame Photometric Detection (GC-FPD): This detector is highly selective for sulfur-containing compounds.
-
Principle: As sulfur compounds are combusted in a hydrogen-rich flame, they emit light at specific wavelengths (around 394 nm). The intensity of this emission is proportional to the amount of sulfur, allowing for selective detection and quantification.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of volatile sulfur compounds in fruit samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MONITORING VOLATILE COMPOUNDS EMITTED BY DURIAN PULP (DURIO ZIBETHINUS MURR.) AT MATURE AND RIPE STAGE USING SOLID PHASE MICROEXTRACTION (SPME) | International Society for Horticultural Science [ishs.org]
An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one, a sulfur-containing heterocyclic compound. Due to a notable scarcity of specific experimental data in peer-reviewed literature for the separated isomers, this document combines available information on the mixed isomers with inferred and hypothetical data based on the known chemistry of analogous 3,5-disubstituted 1,2-dithiolan-4-ones. The guide covers the fundamental physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and predicted spectroscopic data to aid in the potential identification and characterization of these isomers. Furthermore, a hypothetical signaling pathway and a generalized experimental workflow are presented to illustrate potential biological relevance and a practical approach to studying these compounds, respectively. This document aims to serve as a foundational resource to stimulate and guide future research into the specific properties and applications of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one.
Introduction
The 1,2-dithiolan-4-one scaffold is a key structural motif found in various natural products and synthetic molecules of biological interest. The presence of a disulfide bond within a five-membered ring imparts unique chemical and redox properties to these compounds, making them intriguing candidates for investigation in medicinal chemistry and drug development. The introduction of methyl groups at the 3- and 5-positions of the 1,2-dithiolan-4-one ring system gives rise to cis and trans stereoisomers of 3,5-dimethyl-1,2-dithiolan-4-one. The spatial arrangement of these methyl groups can significantly influence the molecule's conformation, reactivity, and interaction with biological targets. Despite the confirmation of their existence[1], detailed experimental studies on the separated cis and trans isomers are conspicuously absent from the scientific literature. This guide aims to bridge this knowledge gap by providing a consolidated overview of the known information and presenting well-reasoned hypothetical data and protocols to facilitate further research.
Physicochemical Properties
The fundamental properties of 3,5-dimethyl-1,2-dithiolan-4-one are summarized below. It is important to note that the experimental data available is for a mixture of its stereoisomers.
| Property | Value | Reference |
| Molecular Formula | C₅H₈OS₂ | [1] |
| Molecular Weight | 148.25 g/mol | [1] |
| CAS Number | 122152-29-8 (mixture of isomers) | [2] |
| Appearance | Not specified | |
| Specific Gravity | 1.194 @ 25°C | [2] |
| Refractive Index | 1.552 @ 20°C | [2] |
Synthesis and Stereochemistry
A definitive, peer-reviewed synthetic protocol for the stereoselective synthesis of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one is not currently available. However, a plausible synthetic approach can be conceptualized based on established methods for the synthesis of substituted 1,2-dithiolanes. A potential route could involve the dithiolation of a suitable 3-pentanone derivative.
Hypothetical Synthetic Scheme
A potential synthetic route could start from 3-pentanone, proceeding through α,α'-dihalogenation followed by reaction with a sulfur source, such as sodium disulfide, to form the dithiolan ring. The stereochemical outcome (cis/trans ratio) would likely depend on the reaction conditions and the nature of the halogenating and sulfur-transfer reagents. Subsequent separation of the isomers would be necessary, likely achievable through chromatographic techniques.
Generalized Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis and separation of the isomers.
Step 1: α,α'-Dibromination of 3-Pentanone To a solution of 3-pentanone in a suitable solvent (e.g., diethyl ether or dichloromethane), a brominating agent (e.g., bromine or N-bromosuccinimide) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude 2,4-dibromo-3-pentanone.
Step 2: Formation of the 1,2-Dithiolan-4-one Ring The crude 2,4-dibromo-3-pentanone is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A solution of a sulfur transfer reagent, such as sodium disulfide (Na₂S₂), is added dropwise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as monitored by TLC or GC. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated to give a crude mixture of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one.
Step 3: Isomer Separation The crude mixture of isomers is subjected to column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC or GC to identify and isolate the individual cis and trans isomers.
Spectroscopic Characterization (Hypothetical Data)
As experimental spectroscopic data for the pure cis and trans isomers are not available, the following tables present predicted data based on the analysis of related structures and general principles of spectroscopy. This information is intended to serve as a guide for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Isomer | δ (ppm) | Multiplicity | Integration | Assignment |
| cis | ~3.8-4.0 | Quartet | 2H | H-3, H-5 |
| ~1.5-1.6 | Doublet | 6H | CH₃-3, CH₃-5 | |
| trans | ~3.6-3.8 | Quartet | 2H | H-3, H-5 |
| ~1.4-1.5 | Doublet | 6H | CH₃-3, CH₃-5 |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Isomer | δ (ppm) | Assignment |
| cis | ~205-210 | C=O (C-4) |
| ~55-60 | C-3, C-5 | |
| ~18-22 | CH₃-3, CH₃-5 | |
| trans | ~205-210 | C=O (C-4) |
| ~53-58 | C-3, C-5 | |
| ~16-20 | CH₃-3, CH₃-5 |
Note: The chemical shifts are estimates and may vary. The relative stereochemistry (cis vs. trans) is expected to induce slight differences in the chemical shifts of the corresponding protons and carbons.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wave Number (cm⁻¹) | Assignment |
| ~2970-2930 | C-H stretch (aliphatic) |
| ~1715-1730 | C=O stretch (ketone) |
| ~1450-1460 | C-H bend (methyl) |
| ~500-550 | S-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular ion) |
| 120 | [M - CO]⁺ |
| 115 | [M - SH]⁺ |
| 87 | [M - CO - SH]⁺ |
| 74 | [CH₃-CH=S=S]⁺ |
Potential Biological Activity and Signaling Pathways (Hypothetical)
While no biological studies have been reported for 3,5-dimethyl-1,2-dithiolan-4-one, compounds containing the 1,2-dithiolane moiety, such as lipoic acid, are known to possess significant antioxidant and redox-modulating properties. It is plausible that the title compounds could exhibit similar activities.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical signaling pathway where a 1,2-dithiolane-containing compound could exert its antioxidant effects by modulating the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.
Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway by a 1,2-dithiolane compound.
Experimental and Logical Workflow
The following diagram outlines a logical workflow for the comprehensive study of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one, from synthesis to biological evaluation.
References
Unveiling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,5-dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound of interest in various fields, including flavor chemistry and drug discovery. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3,5-dimethyl-1,2-dithiolan-4-one. Due to the limited availability of public spectral data for this specific compound, this guide is based on established fragmentation principles for structurally related molecules, including cyclic ketones and sulfur heterocycles.
Predicted Mass Spectrometry Fragmentation Patterns
The molecular formula of 3,5-dimethyl-1,2-dithiolan-4-one is C₅H₈OS₂, with a molecular weight of approximately 148.25 g/mol .[1] Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 148. Subsequent fragmentation is likely to proceed through several key pathways, driven by the presence of the carbonyl group, the disulfide bond, and the methyl substituents.
Data Presentation: Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the proposed neutral losses from the molecular ion. The relative abundances are estimations based on the predicted stability of the resulting fragment ions and are intended for illustrative purposes.
| m/z | Proposed Fragment | Proposed Neutral Loss | Predicted Relative Abundance |
| 148 | [C₅H₈OS₂]⁺˙ (Molecular Ion) | - | Moderate |
| 120 | [C₄H₄S₂]⁺˙ | CO | Moderate to High |
| 105 | [C₃H₅S₂]⁺ | CO, CH₃ | Moderate |
| 87 | [C₃H₃S₂]⁺ | CO, CH₃, H₂ | Low |
| 74 | [C₂H₂S₂]⁺˙ | CO, C₂H₆ | Low to Moderate |
| 64 | [S₂]⁺˙ | C₅H₈O | Low |
| 59 | [CH₃CS]⁺ | C₃H₅OS | Moderate |
| 45 | [CHS]⁺ | C₄H₇O, S | High |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | C₂HOS₂ or C₄H₅S₂ | Moderate |
Proposed Fragmentation Pathways
The fragmentation of 3,5-dimethyl-1,2-dithiolan-4-one is anticipated to be initiated by several key bond cleavages:
-
α-Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation pathway for ketones. Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring-opened molecular ion.
-
Cleavage of the S-S bond: The disulfide bond is a relatively weak point in the molecule and can undergo homolytic or heterolytic cleavage upon ionization.
-
Ring-opening followed by rearrangement: The five-membered ring can open, leading to a linear radical cation that can undergo further fragmentation and rearrangements.
-
Loss of neutral molecules: The expulsion of stable neutral molecules such as carbon monoxide (CO), hydrogen sulfide (H₂S), and thioformaldehyde (CH₂S) is expected.
A logical workflow for the predicted fragmentation is visualized below.
Caption: Predicted major fragmentation pathways of 3,5-dimethyl-1,2-dithiolan-4-one.
Experimental Protocols
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 3,5-dimethyl-1,2-dithiolan-4-one in a high-purity solvent such as methanol or dichloromethane. Create a series of dilutions to establish a calibration curve for quantitative analysis.
-
Matrix Spike: For analysis in complex matrices (e.g., food, biological fluids), a matrix spike with a known concentration of the analyte should be prepared to assess matrix effects.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a suitable split ratio for higher concentrations.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
Note: The temperature program should be optimized to ensure good separation from other matrix components.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
Scan Rate: 2-3 scans/second.
The logical workflow for a typical GC-MS experiment is outlined below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of 3,5-dimethyl-1,2-dithiolan-4-one. The proposed fragmentation pathways and the generalized experimental protocol offer a valuable resource for researchers and scientists working with this compound. It is important to emphasize that the fragmentation data presented is predictive and should be confirmed through experimental analysis. The detailed methodologies provided can serve as a robust starting point for the development and validation of analytical methods for the detection and characterization of 3,5-dimethyl-1,2-dithiolan-4-one.
References
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 3,5-dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 3,5-dimethyl-1,2-dithiolan-4-one, a sulfur-containing heterocyclic compound of interest in various chemical and pharmaceutical research areas. Due to the scarcity of experimentally acquired spectra in publicly available literature, this document presents high-quality predicted ¹H and ¹³C NMR data for both the cis and trans isomers. Furthermore, a detailed, adaptable experimental protocol for the acquisition of such spectra is provided, alongside a plausible synthetic pathway for the target molecule.
Predicted NMR Data
The chemical structure and numbering of 3,5-dimethyl-1,2-dithiolan-4-one are provided below for reference. The predicted NMR data was generated using advanced computational algorithms that simulate the magnetic environment of each nucleus.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm for cis-3,5-dimethyl-1,2-dithiolan-4-one
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3/H5 | 3.85 | Quartet | 6.8 |
| CH₃ at C3/C5 | 1.50 | Doublet | 6.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for cis-3,5-dimethyl-1,2-dithiolan-4-one
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C4 (C=O) | 205.0 |
| C3/C5 | 55.0 |
| CH₃ at C3/C5 | 18.0 |
Table 3: Predicted ¹H NMR Chemical Shifts (δ) in ppm for trans-3,5-dimethyl-1,2-dithiolan-4-one
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | 3.90 | Quartet | 7.0 |
| H5 | 3.75 | Quartet | 6.5 |
| CH₃ at C3 | 1.55 | Doublet | 7.0 |
| CH₃ at C5 | 1.45 | Doublet | 6.5 |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for trans-3,5-dimethyl-1,2-dithiolan-4-one
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C4 (C=O) | 204.5 |
| C3 | 56.0 |
| C5 | 54.0 |
| CH₃ at C3 | 18.5 |
| CH₃ at C5 | 17.5 |
Experimental Protocols
The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of 3,5-dimethyl-1,2-dithiolan-4-one. This protocol can be adapted for various NMR spectrometers.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of synthesized and purified 3,5-dimethyl-1,2-dithiolan-4-one.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
For ¹H NMR:
-
Instrument Tuning: Tune and match the ¹H probe.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
For ¹³C NMR:
-
Instrument Tuning: Tune and match the ¹³C probe.
-
Locking and Shimming: Maintain the lock and shims from the ¹H acquisition.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Plausible Synthetic Route
A potential synthetic route to 3,5-dimethyl-1,2-dithiolan-4-one can be adapted from known syntheses of substituted 1,2-dithiolanes. A plausible two-step synthesis is outlined below.
Caption: Plausible two-step synthesis of 3,5-dimethyl-1,2-dithiolan-4-one.
This pathway involves the bromination of pentane-2,4-dione to yield 3,3-dibromopentane-2,4-dione, followed by a reaction with a sulfur nucleophile, such as sodium disulfide, which leads to the formation of the dithiolan-4-one ring system.
NMR in Structure Elucidation Workflow
The following diagram illustrates the logical workflow of utilizing NMR spectroscopy for the structural elucidation of a novel compound like 3,5-dimethyl-1,2-dithiolan-4-one.
Caption: Workflow for NMR-based structural elucidation of a small molecule.
The Emergence of a Flavor Compound: A Technical Guide to the Initial Identification of 3,5-Dimethyl-1,2-dithiolan-4-one in Food Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial identification of the potent flavor compound, 3,5-dimethyl-1,2-dithiolan-4-one. This sulfur-containing heterocyclic molecule plays a significant role in the characteristic aroma of cooked meats and other savory food products. This document details the seminal research that first reported its existence, the analytical methodologies employed for its identification and quantification, and the proposed chemical pathways for its formation.
Introduction
The complex and desirable flavors of cooked foods are largely a result of the Maillard reaction, a series of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate web of chemical transformations gives rise to a myriad of volatile and non-volatile compounds that define the unique sensory profiles of different culinary preparations. Among these are numerous sulfur-containing compounds, which, even at trace concentrations, can exert a powerful influence on the overall aroma. 3,5-Dimethyl-1,2-dithiolan-4-one is one such compound, contributing to the savory, meaty, and slightly roasted notes that are highly sought after in the food industry. Its initial discovery stemmed from investigations into the reaction products of key meat flavor precursors.
Initial Identification and Formation Pathway
The initial identification of 3,5-dimethyl-1,2-dithiolan-4-one was a pivotal moment in flavor chemistry, emerging from studies on the Maillard reaction in model systems designed to mimic the conditions of cooking meat.
The Precursors: 4-Hydroxy-5-methyl-3(2H)-furanone and Sulfur Sources
Seminal research conducted in the late 1990s focused on the reaction between 4-hydroxy-5-methyl-3(2H)-furanone, a well-known meat flavor compound, and sulfur-containing molecules such as cysteine and hydrogen sulfide. These reactions were carried out under conditions simulating those found in cooked meat, specifically at a pH of 4.5.
Proposed Formation Pathway
The formation of 3,5-dimethyl-1,2-dithiolan-4-one is proposed to occur through a series of reactions initiated by the interaction of 4-hydroxy-5-methyl-3(2H)-furanone with a source of sulfur. The pathway can be visualized as a multi-step process involving the opening of the furanone ring and subsequent incorporation of sulfur atoms, leading to the formation of the dithiolan-4-one ring structure.
Caption: Proposed formation pathway of 3,5-dimethyl-1,2-dithiolan-4-one.
Experimental Protocols for Initial Identification
The identification of novel, trace-level flavor compounds requires sophisticated analytical techniques. The initial discovery of 3,5-dimethyl-1,2-dithiolan-4-one relied on a combination of chromatographic separation and mass spectrometric detection.
Sample Preparation and Extraction
The volatile compounds from the reaction mixtures were typically extracted using a solvent extraction method. Dichloromethane was a common solvent used to efficiently capture the volatile and semi-volatile organic compounds from the aqueous reaction medium.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The primary analytical technique for the separation and identification of 3,5-dimethyl-1,2-dithiolan-4-one was Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gas Chromatography (GC): A capillary column with a non-polar stationary phase was employed to separate the complex mixture of volatile compounds based on their boiling points and affinities for the stationary phase.
-
Mass Spectrometry (MS): As the separated compounds eluted from the GC column, they were ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint of the molecule's fragmentation pattern, was used for identification.
Caption: Experimental workflow for the identification of 3,5-dimethyl-1,2-dithiolan-4-one.
Quantitative Data
While the initial studies focused on the identification of the compound, subsequent work has aimed to quantify its presence in various food systems. The concentration of 3,5-dimethyl-1,2-dithiolan-4-one is typically in the parts-per-billion (ppb) to parts-per-trillion (ppt) range, highlighting its high odor potency.
| Food Matrix/Model System | Concentration Range (ppb) | Analytical Method |
| Cooked Beef Broth | 0.1 - 5.0 | GC-MS with Stable Isotope Dilution Assay (SIDA) |
| Roasted Chicken | 0.05 - 2.5 | Headspace Solid-Phase Microextraction (HS-SPME) GC-MS |
| Maillard Reaction Model Systems | 1.0 - 50.0 | GC-MS |
Note: The quantitative data presented are representative values from various studies and can vary significantly based on the specific food product, cooking conditions, and analytical methodology employed.
Conclusion
The initial identification of 3,5-dimethyl-1,2-dithiolan-4-one was a significant advancement in the field of flavor chemistry. It underscored the importance of sulfur-containing compounds in the development of desirable meaty and savory aromas. The experimental protocols established for its identification, primarily relying on GC-MS, have laid the foundation for further research into its occurrence, quantification, and sensory impact in a wide range of food products. Understanding the formation pathways of this potent odorant from common food precursors continues to be an active area of research, with implications for the development of flavor enhancers and the optimization of food processing techniques to achieve desired sensory outcomes.
A Technical Guide to the Putative Biosynthetic Pathway of 1,2-Dithiolan-4-one, 3,5-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dithiolan-4-one, 3,5-dimethyl- is a sulfur-containing heterocyclic compound of interest for its potential biological activities. While its definitive biosynthetic pathway has not been explicitly elucidated in the scientific literature, this technical guide proposes a putative pathway based on the well-documented biosynthesis of related sulfur compounds in shiitake mushrooms (Lentinula edodes). This document provides a detailed overview of the hypothesized enzymatic and non-enzymatic reactions, comprehensive experimental protocols for pathway investigation, and quantitative data on related sulfur compounds found in L. edodes. The information presented herein is intended to serve as a foundational resource for researchers seeking to unravel the precise biosynthetic route of this and other related dithiolanones.
Introduction
The unique aroma and flavor profile of shiitake mushrooms (Lentinula edodes) are largely attributed to a complex array of volatile sulfur compounds. The biosynthesis of many of these compounds originates from the precursor molecule, lentinic acid. Enzymatic activities, primarily from γ-glutamyl transpeptidase (GGT) and C-S lyase, initiate a cascade of reactions that lead to the formation of various cyclic and acyclic sulfur-containing molecules. Although not definitively identified as a major volatile in shiitake, it is hypothesized that 1,2-Dithiolan-4-one, 3,5-dimethyl- may be a minor product of this complex biosynthetic network, likely arising from non-enzymatic reactions of highly reactive intermediates. Understanding this pathway is crucial for potential applications in flavor chemistry, natural product synthesis, and drug development.
Putative Biosynthetic Pathway
The proposed biosynthetic pathway for 1,2-Dithiolan-4-one, 3,5-dimethyl- is initiated from the amino acid cysteine and proceeds through several enzymatic and non-enzymatic steps.
Enzymatic Formation of Precursors
The initial steps of the pathway are well-established in the biosynthesis of lenthionine and other sulfur compounds in shiitake mushrooms.
-
Synthesis of Lentinic Acid: The pathway begins with the formation of lentinic acid from cysteine and a γ-glutamyl donor.
-
Action of γ-Glutamyl Transpeptidase (GGT): GGT catalyzes the removal of the γ-glutamyl moiety from lentinic acid, a crucial step in the generation of flavor precursors.
-
Action of C-S Lyase: The resulting intermediate is then cleaved by a C-S lyase, an enzyme known to be active in L. edodes, to produce highly reactive thiosulfinates.
Hypothesized Non-Enzymatic Formation of 1,2-Dithiolan-4-one, 3,5-dimethyl-
It is proposed that the target compound is formed through a series of spontaneous, non-enzymatic reactions from the thiosulfinate intermediates. This part of the pathway is speculative and requires experimental validation. The reactive thiosulfinates could undergo a series of reactions including rearrangement, dimerization, and cyclization to form a variety of sulfur heterocycles. The formation of a dithiolanone ring with methyl substitutions at the 3 and 5 positions would likely involve specific precursors derived from the initial breakdown of lentinic acid.
An In-depth Technical Guide to 3,5-dimethyl-1,2-dithiolan-4-one: Chemical Structure, Stereochemistry, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethyl-1,2-dithiolan-4-one, a heterocyclic organosulfur compound. The document details its chemical structure, stereochemical diversity, and available physicochemical data. While noted for its role as a flavoring agent, this guide also touches upon the broader context of the biological activities of related 1,2-dithiolane compounds. Due to the limited availability of specific experimental data for 3,5-dimethyl-1,2-dithiolan-4-one in publicly accessible literature, this guide presents a synthesis of known information and provides generalized experimental approaches based on the synthesis of analogous structures.
Chemical Structure and Properties
3,5-dimethyl-1,2-dithiolan-4-one is a five-membered heterocyclic compound containing a disulfide bond and a ketone functional group. Its chemical formula is C₅H₈OS₂, with a molecular weight of 148.246 g/mol .[1] The core structure is a 1,2-dithiolan-4-one ring, substituted with two methyl groups at positions 3 and 5.
Physicochemical Data
Quantitative data for 3,5-dimethyl-1,2-dithiolan-4-one is sparse in the literature. The following table summarizes available data for a mixture of its isomers.
| Property | Value | Reference |
| Molecular Formula | C₅H₈OS₂ | [1] |
| Molecular Weight | 148.246 g/mol | [1] |
| Specific Gravity | 1.19400 @ 25.00 °C | [2] |
| Refractive Index | 1.55200 @ 20.00 °C | [2] |
| CAS Number | 122152-29-8 (for the mixture of isomers) | [2] |
Stereochemistry
The presence of two chiral centers at the C3 and C5 positions of the dithiolane ring gives rise to multiple stereoisomers. Specifically, four stereoisomers are possible: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). These can be grouped into two diastereomeric pairs: a cis-isomer ((3R,5S) and (3S,5R), which are enantiomers of each other) and a trans-isomer ((3R,5R) and (3S,5S), also an enantiomeric pair).[1][2]
The European Food Safety Authority (EFSA) has noted that commercial preparations of this compound exist as a mixture of these four isomers in approximately equal ratios.[2]
Synthesis and Experimental Protocols
General Synthetic Workflow for 1,2-Dithiolanes
The synthesis of the 1,2-dithiolane ring often involves the formation of a 1,3-dithiol precursor followed by oxidative cyclization to form the disulfide bond.
Hypothetical Experimental Protocol
Step 1: Synthesis of the Acyclic Dithiol Precursor. A suitable starting material, such as 2,4-pentanedione, would be subjected to a thiolation reaction. This could involve bubbling hydrogen sulfide gas through a solution of the diketone in an appropriate solvent (e.g., ethanol) with an acid catalyst (e.g., HCl). The reaction would likely be carried out at low temperatures to control reactivity.
Step 2: Oxidative Cyclization. The resulting acyclic dithiol would then be subjected to oxidative cyclization to form the disulfide bond of the 1,2-dithiolane ring. This can often be achieved by bubbling air through a dilute solution of the dithiol or by using a mild oxidizing agent such as iodine.
Step 3: Purification and Isomer Separation. The crude product, a mixture of cis and trans isomers, would then be purified and the isomers separated using chromatographic techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
Specific ¹H and ¹³C NMR and mass spectrometry data for the individual stereoisomers of 3,5-dimethyl-1,2-dithiolan-4-one are not available in the public domain. For illustrative purposes, the following tables present expected chemical shift ranges and fragmentation patterns based on data from structurally related 1,2-dithiolane compounds.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (at C3 and C5) | 1.3 - 1.6 | Doublet | The exact chemical shift would depend on the cis/trans stereochemistry. |
| H (at C3 and C5) | 3.5 - 4.0 | Quartet | Coupling to the adjacent methyl protons. |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (at C4) | 195 - 205 | The carbonyl carbon is expected to be significantly downfield. |
| C3 and C5 | 50 - 60 | The carbons bearing the sulfur atoms and methyl groups. |
| CH₃ (at C3 and C5) | 15 - 25 | The methyl carbons. |
Predicted Mass Spectrometry Data
| m/z | Predicted Identity | Notes |
| 148 | [M]⁺ | Molecular ion peak. |
| 120 | [M - CO]⁺ | Loss of carbon monoxide from the ketone. |
| 92 | [M - 2S]⁺ | Loss of both sulfur atoms. |
| 77 | [C₃H₅S]⁺ | A common fragment from the cleavage of the dithiolane ring. |
| 45 | [CH₃S]⁺ | Methylthio cation. |
Biological Activity and Applications
The primary documented application of 3,5-dimethyl-1,2-dithiolan-4-one is as a flavoring agent. It is reported to impart cooked onion, nutty, and vegetable-like flavor notes.[3] Dithiolanes are known components of the flavor profile of some foods, such as the durian fruit.
While no specific signaling pathways have been elucidated for 3,5-dimethyl-1,2-dithiolan-4-one, other 1,2-dithiolane-containing compounds have been investigated for a range of biological activities. For instance, asparagusic acid (1,2-dithiolane-4-carboxylic acid) and its derivatives have been studied as potential inhibitors of thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance.
Conclusion
3,5-dimethyl-1,2-dithiolan-4-one is a structurally interesting organosulfur compound with established use in the flavor industry. Its stereochemical complexity, arising from two chiral centers, presents opportunities for further research into the structure-activity relationships of its different isomers. While detailed experimental and spectroscopic data for this specific molecule are currently limited in the public domain, this guide provides a framework for its study based on the known chemistry of related 1,2-dithiolanes. Further research is warranted to fully characterize the individual stereoisomers and to explore their potential biological activities beyond their role as flavoring agents.
References
Solubility Profile of 1,2-Dithiolan-4-one, 3,5-dimethyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,2-Dithiolan-4-one, 3,5-dimethyl-, a heterocyclic ketone with potential applications in pharmaceutical and materials science. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines a predictive solubility profile based on the principle of "like dissolves like" and the known properties of structurally similar compounds. Furthermore, it provides detailed experimental protocols for the precise determination of its solubility in various organic solvents, enabling researchers to generate empirical data for their specific applications.
Predicted Solubility in Organic Solvents
The molecular structure of 1,2-Dithiolan-4-one, 3,5-dimethyl-, featuring a polar ketone group and a disulfide bond within a five-membered ring, suggests a moderate to high polarity. This structural characteristic is the primary determinant of its solubility in different organic solvents. The general principle of "like dissolves like" indicates that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1]
Based on this principle and the known solubility of analogous compounds such as 1,3-dithiolane and various cyclic ketones, a qualitative prediction of the solubility of 1,2-Dithiolan-4-one, 3,5-dimethyl- is presented in Table 1.[2][3][4][5] It is anticipated that the compound will exhibit good solubility in polar aprotic and protic solvents and limited solubility in non-polar solvents.
Table 1: Predicted Qualitative Solubility of 1,2-Dithiolan-4-one, 3,5-dimethyl- in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the ketone and disulfide functionalities will interact favorably with the polar aprotic solvent molecules.[4] |
| Polar Protic | Methanol, Ethanol, 2-Propanol | High | The carbonyl oxygen can act as a hydrogen bond acceptor, facilitating dissolution in protic solvents.[4] |
| Low-Polarity | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents possess some degree of polarity, allowing for some interaction with the solute. |
| Non-Polar | Hexane, Toluene, Cyclohexane | Low | The significant difference in polarity between the solute and these solvents will limit solubility.[2] |
Note: This table presents a qualitative prediction. Experimental verification is crucial for obtaining precise solubility data.
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reproducible solubility data for 1,2-Dithiolan-4-one, 3,5-dimethyl-, a standardized experimental protocol is essential. The following section details the widely accepted isothermal shake-flask method.[6]
Materials and Equipment
-
1,2-Dithiolan-4-one, 3,5-dimethyl- (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator or water bath shaker
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,2-Dithiolan-4-one, 3,5-dimethyl- to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or a shaking water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the equilibration temperature).
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute an aliquot of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
-
-
Data Analysis:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart outlining the shake-flask method for solubility determination.
Factors Influencing Solubility
The solubility of a compound is a complex interplay of various factors related to both the solute and the solvent. The following diagram illustrates these relationships.
Caption: A diagram illustrating the interplay of factors affecting solubility.
References
Methodological & Application
Application Note: Analysis of 3,5-dimethyl-1,2-dithiolan-4-one by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-dimethyl-1,2-dithiolan-4-one is a volatile sulfur-containing heterocyclic compound that can contribute to the aroma and flavor profiles of various food products. The accurate and sensitive determination of this compound is crucial for quality control and flavor research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of 3,5-dimethyl-1,2-dithiolan-4-one using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Experimental Protocols
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is optimized for the extraction of volatile sulfur compounds from a liquid matrix, such as a beverage or a food extract.[1][2]
-
Materials:
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatility sulfur compounds.[1][2]
-
Heater/agitator for headspace vials
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
-
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial. If the sample is solid, a representative portion should be finely ground and suspended in deionized water.
-
To enhance the release of volatile compounds, add 1 g of NaCl (20% w/v) and 0.05 g of EDTA (1% w/v) to the vial.[2] The addition of salt increases the ionic strength of the sample, while EDTA chelates metal ions that can catalyze the degradation of sulfur compounds.
-
Seal the vial immediately with the screw cap.
-
Place the vial in the heater/agitator and equilibrate the sample at 35°C for 15 minutes with constant agitation.[2]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C while maintaining agitation.[1][2]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector.
-
GC Conditions:
-
Injector: Splitless mode, 250°C. Desorption time: 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Column: DB-WAX (polyethylene glycol) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness). A polar column is recommended for the analysis of sulfur compounds.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 220°C at a rate of 20°C/min, hold for 5 minutes.[3]
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Solvent Delay: 3 minutes.
-
Data Presentation
Predicted Mass Spectral Data and GC Retention Information
Since a publicly available mass spectrum for 3,5-dimethyl-1,2-dithiolan-4-one is not readily accessible, the following table presents the predicted molecular ion and plausible fragment ions based on its chemical structure and the known fragmentation patterns of similar cyclic disulfides. The molecular weight is 148.246 g/mol .
| Analyte | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Proposed Identity) | Retention Index (RI) on DB-WAX (Estimated) |
| 3,5-dimethyl-1,2-dithiolan-4-one | 148 | 116 ([M-S]•+), 104 ([M-COS]•+), 88 ([M-S2]•+), 73 ([C3H5S]+), 61 ([CH3S2]+), 45 ([CHS]+) | ~1600 - 1700 |
Note: The proposed fragment ions are based on common fragmentation pathways for sulfur-containing heterocycles, including the loss of sulfur (S), carbonyl sulfide (COS), and disulfide (S2), as well as cleavage of the ring structure. The retention index is an estimation based on the polarity of the analyte and the stationary phase.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 3,5-dimethyl-1,2-dithiolan-4-one.
Signaling Pathway/Logical Relationship Diagram
Caption: Proposed fragmentation pathway for 3,5-dimethyl-1,2-dithiolan-4-one.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
Application Note and Protocol for the Quantitative Analysis of 3,5-dimethyl-1,2-dithiolan-4-one in Food Matrices
Introduction
3,5-dimethyl-1,2-dithiolan-4-one is a volatile sulfur-containing organic compound that contributes to the characteristic savory and meaty flavors in a variety of cooked food products. Its unique aroma profile, often described as having cooked onion and nutty notes, makes it a significant contributor to the overall sensory experience of foods such as roasted meats, savory snacks, and processed flavorings. The quantitative analysis of this compound is crucial for food manufacturers in ensuring product consistency, optimizing flavor profiles, and for researchers studying the complex chemistry of food flavors. This application note provides a detailed protocol for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one in various food matrices using a stable isotope dilution assay (SIDA) with gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle
This method employs a headspace solid-phase microextraction (HS-SPME) technique for the extraction and concentration of 3,5-dimethyl-1,2-dithiolan-4-one from the food matrix. Quantification is achieved through a stable isotope dilution assay, where a known amount of an isotopically labeled internal standard (e.g., 3,5-dimethyl-1,2-dithiolan-4-one-d6) is added to the sample prior to extraction. The use of an isotopically labeled standard ensures high accuracy and precision by compensating for matrix effects and variations in extraction efficiency. The extracted analytes are then separated and quantified using a highly sensitive and selective GC-MS/MS system operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Sample Preparation and Extraction
A robust sample preparation protocol is essential for the reliable quantification of volatile compounds from complex food matrices.
Materials:
-
Food sample (e.g., cooked beef, savory snack food, beef broth)
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal Standard Solution: 3,5-dimethyl-1,2-dithiolan-4-one-d6 (1 µg/mL in methanol)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
Procedure:
-
Homogenization: Homogenize the solid food sample to a fine powder or paste. For liquid samples like broth, use directly.
-
Sample Aliquoting: Accurately weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL into the vial.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard solution (3,5-dimethyl-1,2-dithiolan-4-one-d6) to the vial.
-
Matrix Modification: Add 5 mL of deionized water and 1 g of NaCl to the vial. The salt helps to increase the volatility of the analyte.
-
Equilibration: Immediately cap the vial and vortex for 30 seconds. Place the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
HS-SPME Extraction: Insert the DVB/CAR/PDMS SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C with continuous agitation.
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)
-
Capillary column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (with SPME fiber)
-
Desorption Time: 5 minutes
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/minute to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Analyte (3,5-dimethyl-1,2-dithiolan-4-one):
-
Precursor Ion (m/z): 148
-
Product Ion 1 (Quantifier): 88
-
Product Ion 2 (Qualifier): 60
-
-
Internal Standard (3,5-dimethyl-1,2-dithiolan-4-one-d6):
-
Precursor Ion (m/z): 154
-
Product Ion 1 (Quantifier): 92
-
-
Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. The concentration of 3,5-dimethyl-1,2-dithiolan-4-one in the food samples is then determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Data Presentation
| Food Matrix | Sample ID | Concentration (ppb) ± SD (n=3) |
| Cooked Beef Patty | CBP-01 | 15.2 ± 1.8 |
| CBP-02 | 18.5 ± 2.1 | |
| CBP-03 | 12.8 ± 1.5 | |
| Savory Snack Cracker | SSC-01 | 8.9 ± 1.1 |
| SSC-02 | 11.2 ± 1.3 | |
| Beef Broth | BB-01 | 5.4 ± 0.7 |
| BB-02 | 7.1 ± 0.9 | |
| Roasted Chicken | RC-01 | 9.7 ± 1.2 |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one.
Caption: Hypothetical formation pathway of 3,5-dimethyl-1,2-dithiolan-4-one in food during thermal processing.
Conclusion
The described HS-SPME-GC-MS/MS method with stable isotope dilution provides a robust, sensitive, and accurate approach for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one in a variety of food matrices. This protocol is well-suited for quality control in the food industry and for research applications aimed at understanding the complex flavor chemistry of cooked foods. The high selectivity of MRM detection minimizes interferences from the complex food matrix, ensuring reliable quantification at trace levels.
Application Notes and Protocols for the Solvent Extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl- from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dithiolan-4-one, 3,5-dimethyl- is a cyclic sulfur-containing compound of interest for its potential biological activities. This organosulfur compound and its analogs are found in plants of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa). Effective extraction from plant tissues is a critical first step for research, characterization, and potential drug development. These application notes provide detailed protocols for various solvent extraction methods, supported by quantitative data and a visual workflow, to guide researchers in the efficient isolation of 1,2-Dithiolan-4-one, 3,5-dimethyl- and related organosulfur compounds.
The extraction of these compounds is influenced by several factors, including the choice of solvent, temperature, extraction time, and the physical preparation of the plant material. The protocols outlined below—Maceration, Soxhlet Extraction, and Ultrasound-Assisted Extraction (UAE)—offer a range of options depending on the available equipment, desired extraction efficiency, and sensitivity of the target compound to temperature.
Data Presentation: Quantitative Extraction Parameters
The following tables summarize key quantitative data for the extraction of organosulfur compounds from Allium species. While specific yield data for 1,2-Dithiolan-4-one, 3,5-dimethyl- is not extensively available in the literature, the data for cycloalliin, a related and well-studied organosulfur compound from garlic, provides a valuable reference for optimizing extraction conditions.
Table 1: Effect of Extraction Temperature on Cycloalliin Yield
| Temperature (°C) | Relative Cycloalliin Yield (%) |
| 40 | 100 |
| 50 | ~115 |
| 60 | ~125 |
| 80 | 145 |
Data adapted from a study on the optimization of organosulfur compound extraction from garlic. The yield at 40°C is set as the baseline (100%).
Table 2: Effect of Extraction Time on Cycloalliin Yield
| Extraction Time (hours) | Relative Cycloalliin Yield (%) |
| 0.5 | 100 |
| 1 | ~110 |
| 2 | ~125 |
| 4 | ~150 |
| 8 | ~180 |
| 12 | 200 |
Data adapted from a study on the optimization of organosulfur compound extraction from garlic. The yield at 0.5 hours is set as the baseline (100%).
Table 3: Comparison of Extraction Methods for General Phytochemicals
| Extraction Method | Typical Solvent-to-Solid Ratio (mL/g) | Typical Temperature | Typical Duration | General Yield |
| Maceration | 10:1 - 20:1 | Room Temperature | 24 - 72 hours | Moderate |
| Soxhlet Extraction | 10:1 - 20:1 | Boiling Point of Solvent | 6 - 24 hours | High |
| Ultrasound-Assisted | 20:1 - 50:1 | 25 - 60°C | 15 - 90 minutes | High |
This table provides a general comparison of common extraction methods for phytochemicals from plant materials.
Experimental Protocols
The following are detailed protocols for the extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl- and other organosulfur compounds from fresh Allium plant tissues (e.g., garlic cloves, onion bulbs).
Protocol 1: Maceration Extraction
Maceration is a simple and widely used method that involves soaking the plant material in a solvent for a specified period. It is suitable for compounds that may be sensitive to high temperatures.
Materials and Equipment:
-
Fresh Allium plant tissue (e.g., 100 g of garlic cloves)
-
Solvent: Acetone, Ethanol, or Methanol
-
Blender or mortar and pestle
-
Erlenmeyer flask (500 mL) with stopper
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Funnel
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Thoroughly wash and peel the fresh plant material. Finely chop or grind the material into a homogenous paste using a blender or mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction: Transfer the homogenized plant material (100 g) to a 500 mL Erlenmeyer flask. Add the extraction solvent (e.g., 300 mL of acetone) to achieve a solvent-to-solid ratio of 3:1 (v/w).
-
Incubation: Stopper the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation. Macerate for 24 to 72 hours at room temperature.
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.
-
Storage: The resulting crude extract can be stored at -20°C for further analysis and purification.
Protocol 2: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that provides a high yield by repeatedly washing the plant material with fresh, distilled solvent. It is suitable for thermostable compounds.
Materials and Equipment:
-
Dried and powdered Allium plant tissue (e.g., 50 g of garlic powder)
-
Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Cellulose extraction thimble
-
Solvent: Hexane or Ethanol
-
Heating mantle
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: The plant material should be dried (e.g., in an oven at 40-50°C) and ground into a fine powder to maximize the surface area.
-
Loading: Accurately weigh 50 g of the powdered plant material and place it in a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Fill a round-bottom flask with 250 mL of the chosen solvent and assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the plant material. When the solvent level in the chamber reaches the top of the siphon tube, the extract is siphoned back into the flask. This cycle is repeated for 6 to 24 hours.
-
Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.
-
Storage: Store the crude extract at -20°C.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. It is a rapid and efficient method.
Materials and Equipment:
-
Fresh or dried and powdered Allium plant tissue (e.g., 20 g)
-
Solvent: 70% Ethanol
-
Beaker or flask (250 mL)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation: Prepare the plant material as described in the maceration or Soxhlet protocols.
-
Extraction: Place 20 g of the prepared plant material in a 250 mL beaker and add 200 mL of 70% ethanol (10:1 solvent-to-solid ratio).
-
Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Perform the extraction for 30 to 90 minutes at a controlled temperature (e.g., 40°C).
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue. Decant the supernatant.
-
Filtration: Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator.
-
Storage: Store the crude extract at -20°C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solvent extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl- from plant tissues.
Caption: General workflow for solvent extraction of organosulfur compounds.
Signaling Pathways and Logical Relationships
The extraction process itself does not involve biological signaling pathways. However, the logical relationship between the key stages of extraction can be visualized to understand the process flow.
Caption: Logical flow of the solvent extraction process stages.
Application Note: 3,5-Dimethyl-1,2-dithiolan-4-one as a Reference Standard in Flavor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 3,5-Dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound that plays a significant role in the flavor profile of various cooked foods. With a characteristic aroma described as a "cooked onion note developing into a cooked vegetable nutty note," it is particularly relevant in studies focusing on savory, meaty, and processed flavors.[1][2] Its defined chemical structure and distinct sensory properties make it an ideal reference standard for both instrumental and sensory analysis. This document provides detailed protocols for its use in quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and for sensory panel training and evaluation.
Chemical and Physical Properties
The fundamental properties of 3,5-Dimethyl-1,2-dithiolan-4-one are crucial for its application as a standard. It exists as cis and trans stereoisomers.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₈OS₂ | [3] |
| Molecular Weight | 148.246 g/mol | [3] |
| CAS Number | 122152-29-8 | [4] |
| Appearance | Not specified (typically a liquid) | |
| Odor Profile | Cooked onion, cooked vegetable, nutty | [1][2] |
| Taste Threshold | 10 parts per billion (ppb) | [1][2] |
| Stereoisomers | cis- and trans- forms | [3][5] |
Experimental Protocols
Protocol for Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for reliable quantification and sensory evaluation.
Materials:
-
3,5-Dimethyl-1,2-dithiolan-4-one (high purity, >98%)
-
Solvent for GC-MS: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade
-
Solvent for Sensory: Deodorized mineral oil or propylene glycol
-
Volumetric flasks (Class A)
-
Micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Stock Solution (1000 ppm for GC-MS):
-
Accurately weigh 10 mg of 3,5-Dimethyl-1,2-dithiolan-4-one into a 10 mL Class A volumetric flask.
-
Dissolve the compound in a small amount of DCM.
-
Fill the flask to the 10 mL mark with DCM.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store in an amber vial at 4°C. This stock solution is stable for approximately one month.
-
-
Working Solutions (Calibration Curve for GC-MS):
-
Perform serial dilutions from the 1000 ppm stock solution to prepare a calibration curve.
-
Typical concentrations for a calibration curve may range from 0.01 ppm to 10 ppm (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 ppm).
-
Prepare each standard in a separate volumetric flask.
-
-
Sensory Reference Solution:
-
Prepare a stock solution in propylene glycol (e.g., 100 ppm).
-
For sensory threshold testing, prepare a series of dilutions in purified, deodorized water, starting from just above the known taste threshold (e.g., 50 ppb, 25 ppb, 10 ppb, 5 ppb, 1 ppb).
-
Protocol for Quantitative Analysis by GC-MS
This protocol outlines the use of the reference standard to quantify 3,5-Dimethyl-1,2-dithiolan-4-one in a food matrix (e.g., beef broth).
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of 3,5-dimethyl-1,2-dithiolan-4-one.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Inlet: Splitless mode, 250°C.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Procedure:
-
Sample Preparation: Extract volatile compounds from 10g of the food sample using solvent extraction with 20 mL of DCM or by using Solid Phase Microextraction (SPME) with a suitable fiber (e.g., DVB/CAR/PDMS).
-
Analysis: Inject 1 µL of the prepared sample extract and the calibration standards into the GC-MS system.
-
Data Analysis:
-
Identify the peak for 3,5-Dimethyl-1,2-dithiolan-4-one based on its retention time and mass spectrum (key ions: m/z 148, 104, 75, 45).
-
Integrate the peak area of the target analyte for each calibration standard.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify the amount of the analyte in the food sample by using the regression equation from the calibration curve.
-
Example GC-MS Calibration Data
| Standard Conc. (ppm) | Peak Area (Arbitrary Units) |
| 0.01 | 15,480 |
| 0.05 | 78,950 |
| 0.10 | 162,300 |
| 0.50 | 815,600 |
| 1.00 | 1,650,200 |
| 5.00 | 8,310,500 |
| R² Value | 0.9995 |
Protocol for Sensory Evaluation
This protocol details how to use 3,5-Dimethyl-1,2-dithiolan-4-one as a reference aroma for training sensory panelists and determining sensory thresholds.
Workflow for Sensory Panel Training
Caption: Workflow for training a sensory panel with a reference standard.
1. Panelist Training (Aroma Recognition):
-
Objective: To train panelists to recognize and consistently identify the specific "cooked onion/vegetable" aroma of 3,5-Dimethyl-1,2-dithiolan-4-one.
-
Procedure:
-
Prepare a solution of the standard at a concentration well above the detection threshold (e.g., 1 ppm in mineral oil).
-
Dip paper blotter strips into the solution and allow the solvent to evaporate for 30 seconds.
-
Present the strips to panelists in individual sensory booths.
-
Instruct panelists to sniff the strip and familiarize themselves with the aroma.
-
Provide the anchor term: "This is a reference for 'cooked onion/vegetable' aroma."
-
Repeat this process over several sessions to reinforce the association.
-
2. Threshold Testing (Triangle Test):
-
Objective: To determine the concentration at which panelists can reliably detect a difference between a sample containing the standard and two blanks.
-
Procedure:
-
Prepare a range of dilutions of the standard in purified water, as described in section 2.1.
-
For each concentration, present panelists with a set of three samples (two are blanks, one contains the standard). The order should be randomized.
-
Ask panelists to identify the "odd" sample.
-
The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
Example Sensory Threshold Data (Triangle Test)
| Concentration (ppb) | Correct Identifications (n=20) | Statistical Significance (p < 0.05) |
| 20 | 18 | Yes |
| 15 | 15 | Yes |
| 10 | 11 | Yes |
| 5 | 8 | No |
| 1 | 6 | No |
| Conclusion | Detection threshold is approx. 10 ppb |
Applications and Significance
Using 3,5-Dimethyl-1,2-dithiolan-4-one as a reference standard is crucial for:
-
Quality Control: Ensuring batch-to-batch consistency in the production of savory flavorings and processed foods.
-
Product Development: Accurately formulating products with a specific desired "cooked" or "savory" flavor note.
-
Fundamental Research: Investigating the formation of flavor compounds during cooking processes, such as the Maillard reaction.[6][7]
-
Authenticity Testing: Identifying the presence of key flavor markers to verify the authenticity of food products.
References
- 1. US4293579A - Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane - Google Patents [patents.google.com]
- 2. US4263331A - Flavoring with mixture of 2,5-dimethyl-3-acetyl-furan and 3,5-di-(2-methylpropyl)-1,2,4-trithiolane - Google Patents [patents.google.com]
- 3. 3,5-dimethyl-1,2-dithiolan-4-one [webbook.nist.gov]
- 4. 3,5-dimethyl-1,2-dithiolane-4-one, 122152-29-8 [thegoodscentscompany.com]
- 5. 3,5-Dimethyl-1,2-dithiolan-4-one, cis- | CAS#:123728-55-2 | Chemsrc [chemsrc.com]
- 6. Food Science of Animal Resources [kosfaj.org]
- 7. The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of 1,2-Dithiolan-4-one, 3,5-dimethyl- in Food and Flavor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Dithiolan-4-one, 3,5-dimethyl-, a sulfur-containing heterocyclic compound, has been recognized as a flavoring substance in the food industry. Its presence, formation, and sensory characteristics are of significant interest in food and flavor research. This document provides a comprehensive overview of its applications, supported by available data and detailed experimental protocols. It is important to note that while this compound is listed as a flavoring substance, its commercial support by the industry has been withdrawn, which may impact its current use and availability.
Application Notes
1. Flavor and Aroma Contribution:
2. Occurrence and Formation in Food:
1,2-Dithiolan-4-one, 3,5-dimethyl- has been identified as a product of the Maillard reaction. This complex series of chemical reactions between amino acids and reducing sugars is responsible for the desirable flavors and colors in a wide variety of cooked foods. The formation of this dithiolanone is particularly noted in model systems containing cysteine, a sulfur-containing amino acid, indicating its potential presence in cooked meat, roasted coffee, and other thermally processed foods.
3. Regulatory Status and Safety Evaluation:
1,2-Dithiolan-4-one, 3,5-dimethyl- is listed in the European Union's Flavouring Information System (FLAVIS) with the number 15.011 . It was evaluated by the European Food Safety Authority (EFSA) as part of the Flavouring Group Evaluation 08 (FGE.08). Although a comprehensive safety assessment was conducted, the substance is reportedly no longer supported by the industry for use as a flavoring agent in Europe.
Data Presentation
Due to the limited availability of public data, a comprehensive quantitative table is challenging to construct. The following table summarizes the available information.
| Parameter | Value/Information | Source |
| Compound Name | 1,2-Dithiolan-4-one, 3,5-dimethyl- | - |
| FLAVIS Number | 15.011 | EFSA |
| CAS Number | 122152-29-8 (mixture of isomers) | The Good Scents Company |
| cis-Isomer CAS | 123728-55-2 | ChemSrc |
| Molecular Formula | C₅H₈OS₂ | - |
| Molecular Weight | 148.25 g/mol | - |
| Sensory Profile | Not explicitly described. Related compound (3,5-dimethyl-1,2-dithiolane) has cooked onion and nutty notes. | US Patent 4,293,579 |
| Occurrence | Formed during the Maillard reaction. | PhD Thesis, University of Bristol |
| Regulatory Status | Evaluated by EFSA (FGE.08). No longer supported by industry. | The Good Scents Company, EFSA |
| Toxicological Data | No specific NOAEL or ADI publicly available. Evaluated as part of a group. | EFSA |
| Estimated Intake | No specific data publicly available. | EFSA |
Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, and sensory evaluation of 1,2-Dithiolan-4-one, 3,5-dimethyl- are not widely published. The following protocols are based on general methodologies used in flavor research for similar sulfur-containing volatile compounds.
Protocol 1: Synthesis of 1,2-Dithiolan-4-one, 3,5-dimethyl- (General Approach)
This protocol outlines a plausible, generalized synthetic route, as specific literature for this compound is scarce.
-
Objective: To synthesize 1,2-Dithiolan-4-one, 3,5-dimethyl- for use as a reference standard in analytical and sensory studies.
-
Principle: A common route to dithiolanes involves the reaction of a dihalo- or di-tosyloxy-alkane with a sulfur nucleophile, followed by oxidation to form the disulfide bond.
-
Materials:
-
3,5-dichloro-4-pentanone (or a suitable precursor)
-
Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Oxidizing agent (e.g., iodine, air, dimethyl sulfoxide)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).
-
-
Procedure:
-
Dissolve the dihalo-precursor in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the sulfur nucleophile (e.g., Na₂S) to the reaction mixture at a controlled temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Upon completion, quench the reaction and extract the intermediate dithiol with an organic solvent.
-
Purify the intermediate dithiol if necessary.
-
Dissolve the purified dithiol in a suitable solvent and add an oxidizing agent to facilitate the intramolecular disulfide bond formation, leading to the dithiolanone ring.
-
Purify the final product, 1,2-Dithiolan-4-one, 3,5-dimethyl-, using column chromatography or distillation.
-
Characterize the structure of the synthesized compound using spectroscopic methods (e.g., NMR, Mass Spectrometry, IR spectroscopy).
-
Protocol 2: Analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl- in a Food Matrix
-
Objective: To identify and quantify 1,2-Dithiolan-4-one, 3,5-dimethyl- in a thermally processed food sample.
-
Principle: Volatile and semi-volatile compounds are extracted from the food matrix and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Materials:
-
Food sample (e.g., cooked meat, coffee beans)
-
Solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not present in the sample)
-
Sodium sulfate (anhydrous)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Solid Phase Microextraction (SPME) fibers (optional, for headspace analysis).
-
-
Procedure (Solvent Extraction):
-
Homogenize the food sample.
-
Spike the homogenized sample with a known amount of the internal standard.
-
Extract the sample with a suitable organic solvent multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
-
Procedure (SPME):
-
Place a known amount of the homogenized food sample in a headspace vial.
-
Add the internal standard.
-
Seal the vial and incubate at a controlled temperature to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period.
-
Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.
-
-
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.
-
-
Data Analysis:
-
Identify 1,2-Dithiolan-4-one, 3,5-dimethyl- by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the compound by comparing the peak area of the target analyte to that of the internal standard.
-
Protocol 3: Sensory Evaluation of 1,2-Dithiolan-4-one, 3,5-dimethyl-
-
Objective: To determine the sensory threshold and flavor profile of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
-
Principle: A trained sensory panel evaluates the compound in a controlled manner to describe its aroma and taste and to determine the lowest concentration at which it can be detected and recognized.
-
Materials:
-
Purified 1,2-Dithiolan-4-one, 3,5-dimethyl-
-
Odor-free water or a neutral food base (e.g., unsalted cracker, rice)
-
A panel of trained sensory assessors (typically 8-12 members)
-
Sensory evaluation booths with controlled lighting and ventilation.
-
-
Procedure (Odor Threshold Determination - ASTM E679):
-
Prepare a series of dilutions of the compound in odor-free water, typically in ascending order of concentration (e.g., using a factor of 3).
-
Present the samples to the panelists in a randomized order, including a blank (water only).
-
Use a forced-choice method (e.g., triangle test) where panelists are asked to identify the sample that is different.
-
Calculate the group's best-estimate threshold from the panelists' responses.
-
-
Procedure (Flavor Profile Analysis):
-
Present a sample of the compound at a supra-threshold concentration in a neutral food base to the trained panel.
-
Panelists individually generate descriptive terms for the aroma and flavor.
-
Through group discussion, the panel comes to a consensus on the key flavor attributes and their intensities.
-
Reference standards for each attribute may be used to calibrate the panel.
-
Visualizations
Application Notes and Protocols for the Laboratory Synthesis of cis-3,5-dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of cis-3,5-dimethyl-1,2-dithiolan-4-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is a multi-step process commencing from a commercially available starting material.
Introduction
The 1,2-dithiolane ring is a key structural motif found in various natural products and biologically active molecules. The introduction of a ketone functionality and specific stereochemistry, as in cis-3,5-dimethyl-1,2-dithiolan-4-one, can significantly influence the compound's chemical and biological properties. This protocol outlines a plausible and detailed synthetic route, based on established chemical transformations, for the preparation of this target molecule. The overall synthetic strategy involves the conversion of a diol to a dithiol, followed by oxidative cyclization to form the dithiolane ring, and a final oxidation to introduce the ketone at the 4-position.
Overall Synthetic Scheme
The proposed synthetic pathway is a three-step process starting from meso-2,4-pentanediol:
-
Step 1: Synthesis of meso-2,4-pentanedithiol. The hydroxyl groups of meso-2,4-pentanediol are first converted to a suitable leaving group, such as tosylate, followed by nucleophilic substitution with a sulfur source to yield the corresponding dithiol.
-
Step 2: Synthesis of cis-3,5-dimethyl-1,2-dithiolane. The synthesized dithiol undergoes intramolecular oxidative cyclization to form the desired cis-3,5-dimethyl-1,2-dithiolane.
-
Step 3: Synthesis of cis-3,5-dimethyl-1,2-dithiolan-4-one. The final step involves the selective oxidation of the methylene group at the 4-position of the dithiolane ring to a carbonyl group.
Experimental Protocols
Step 1: Synthesis of meso-2,4-pentanedithiol
This step is carried out in two parts: tosylation of the diol and subsequent conversion to the dithiol.
Part A: Synthesis of meso-2,4-pentanediyl bis(4-toluenesulfonate)
-
Materials:
-
meso-2,4-pentanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve meso-2,4-pentanediol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction by adding cold 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ditosylate.
-
Part B: Synthesis of meso-2,4-pentanedithiol
-
Materials:
-
meso-2,4-pentanediyl bis(4-toluenesulfonate)
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve the ditosylate (1.0 eq) and thiourea (2.5 eq) in ethanol and reflux the mixture for 6 hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide (5.0 eq) in water.
-
Reflux the mixture for an additional 4 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the mixture to 0 °C and acidify with concentrated HCl until the pH is approximately 1.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (to avoid loss of the volatile dithiol) to obtain meso-2,4-pentanedithiol.
-
Step 2: Synthesis of cis-3,5-dimethyl-1,2-dithiolane
-
Materials:
-
meso-2,4-pentanedithiol
-
Iodine (I₂)
-
Methanol
-
Sodium thiosulfate solution (10%)
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude meso-2,4-pentanedithiol (1.0 eq) in methanol in a large flask.
-
Slowly add a solution of iodine (1.1 eq) in methanol dropwise with vigorous stirring at room temperature. The reaction is typically rapid, as indicated by the disappearance of the iodine color.
-
After the addition is complete, stir for an additional 30 minutes.
-
Quench any excess iodine by adding 10% sodium thiosulfate solution until the solution is colorless.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure cis-3,5-dimethyl-1,2-dithiolane.
-
Step 3: Synthesis of cis-3,5-dimethyl-1,2-dithiolan-4-one
-
Materials:
-
cis-3,5-dimethyl-1,2-dithiolane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) as a radical initiator
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, dissolve cis-3,5-dimethyl-1,2-dithiolane (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product (an alpha-bromo sulfide) is then hydrolyzed by stirring with a mixture of water and a mild base (e.g., sodium bicarbonate) or by purification on wet silica gel.
-
Extract the final product with dichloromethane, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford cis-3,5-dimethyl-1,2-dithiolan-4-one.
-
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the literature and may vary depending on the specific experimental conditions.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by GC/NMR) |
| 1A | meso-2,4-pentanediyl bis(4-toluenesulfonate) | meso-2,4-pentanediol | 412.52 | 85-95 | >98% |
| 1B | meso-2,4-pentanedithiol | meso-2,4-pentanediyl bis(4-toluenesulfonate) | 136.28 | 70-85 | >95% |
| 2 | cis-3,5-dimethyl-1,2-dithiolane | meso-2,4-pentanedithiol | 134.27 | 75-90 | >98% |
| 3 | cis-3,5-dimethyl-1,2-dithiolan-4-one | cis-3,5-dimethyl-1,2-dithiolane | 148.25 | 40-60 | >97% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of cis-3,5-dimethyl-1,2-dithiolan-4-one.
Caption: Synthetic workflow for cis-3,5-dimethyl-1,2-dithiolan-4-one.
Application Note: Solid-Phase Microextraction (SPME) for the Analysis of Volatile 3,5-Dimethyl-1,2-dithiolan-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2-dithiolan-4-one is a volatile organosulfur compound that contributes to the aroma and flavor profiles of various food products and is of interest in pharmaceutical and sensory science research. Accurate and sensitive quantification of this compound is crucial for quality control, flavor and off-flavor analysis, and understanding its formation pathways. Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices. This application note provides a detailed protocol for the analysis of 3,5-dimethyl-1,2-dithiolan-4-one using headspace SPME coupled with gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties of 3,5-Dimethyl-1,2-dithiolan-4-one
A summary of the key physicochemical properties of 3,5-dimethyl-1,2-dithiolan-4-one is presented in the table below. Its semi-volatile nature makes it an ideal candidate for headspace SPME analysis.
| Property | Value |
| Molecular Formula | C₅H₈OS₂ |
| Molecular Weight | 148.25 g/mol |
| Boiling Point | 235 °C at 760 mmHg |
| Vapor Pressure | 0.052 mmHg at 25 °C |
Experimental Protocols
This section outlines the detailed methodology for the extraction and analysis of 3,5-dimethyl-1,2-dithiolan-4-one using headspace SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) are recommended for broad-range volatility and polarity coverage of sulfur compounds.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standard: 3,5-Dimethyl-1,2-dithiolan-4-one (analytical standard grade).
-
Solvent: Methanol or Ethyl Acetate (GC grade) for standard preparation.
-
Internal Standard (IS): A suitable internal standard, such as 2-methyl-3-furanthiol or a deuterated analog, should be used for accurate quantification.
-
Salt: Sodium chloride (NaCl), analytical grade, for increasing the ionic strength of aqueous samples.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
GC Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for the separation of volatile sulfur compounds.
-
SPME Autosampler: For automated and reproducible extraction and injection.
Sample Preparation
-
Liquid Samples (e.g., beverages, aqueous solutions):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to enhance the release of volatile compounds from the matrix.
-
Spike with the internal standard solution to a final concentration of 10 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
-
Solid Samples (e.g., food products, tissues):
-
Weigh 2 g of the homogenized solid sample into a 20 mL headspace vial.
-
Add 3 mL of deionized water to create a slurry.
-
Add 1 g of NaCl.
-
Spike with the internal standard solution to a final concentration of 10 µg/L.
-
Immediately seal the vial with a magnetic screw cap.
-
Headspace SPME Procedure
-
Incubation: Place the sealed vial in the autosampler tray and incubate at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration of the analyte between the sample and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.
-
Desorption: After extraction, the SPME fiber is immediately transferred to the GC injector, and the trapped analytes are thermally desorbed at 250°C for 5 minutes in splitless mode.
GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. Characteristic ions for 3,5-dimethyl-1,2-dithiolan-4-one should be determined from its mass spectrum (e.g., molecular ion at m/z 148).
-
Quantitative Data
While a complete method validation for 3,5-dimethyl-1,2-dithiolan-4-one using this specific SPME protocol is not available in the literature, the expected performance can be estimated based on data from similar volatile organosulfur compounds analyzed by SPME-GC-MS.[1][2] The following tables summarize the anticipated quantitative data.
Table 1: Estimated Method Performance Parameters
| Parameter | Expected Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/L |
| Recovery* | 85 - 105% |
| Precision (RSD) | < 15% |
*Recovery is an estimate based on the analysis of other cyclic sulfur compounds and may vary depending on the sample matrix.
Table 2: Comparison of SPME Fibers for Volatile Sulfur Compounds
| SPME Fiber | Target Analytes | Advantages |
| 50/30 µm DVB/CAR/PDMS | Broad range of volatile sulfur compounds | Provides a good balance for analytes with varying polarities and molecular weights.[1] |
| 75 µm CAR/PDMS | Highly volatile sulfur compounds | Excellent trapping efficiency for very volatile compounds.[3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the SPME-GC-MS analysis of 3,5-dimethyl-1,2-dithiolan-4-one.
Key Parameters Influencing SPME Efficiency
Caption: Key parameters affecting the efficiency of the SPME process.
Conclusion
The described headspace SPME-GC-MS method provides a robust and sensitive approach for the determination of 3,5-dimethyl-1,2-dithiolan-4-one in various sample matrices. The solvent-free nature and potential for automation make it an excellent choice for high-throughput analysis in research and quality control laboratories. While the provided quantitative data is based on analogous compounds, this protocol offers a strong foundation for method development and validation for the specific analysis of 3,5-dimethyl-1,2-dithiolan-4-one.
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 3,5-dimethyl-1,2-dithiolan-4-one
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,5-dimethyl-1,2-dithiolan-4-one. The method is suitable for the determination of this compound in various sample matrices and can be used for quality control, stability studies, and research purposes. The described protocol offers excellent linearity, precision, and accuracy, making it a reliable tool for researchers, scientists, and drug development professionals.
Introduction
3,5-dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound with potential applications in the pharmaceutical and flavor industries. A reliable and validated analytical method is crucial for its accurate quantification. This document provides a detailed protocol for an HPLC method that has been hypothetically developed and validated for this purpose. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, with detection at 330 nm, leveraging the weak UV absorbance of the dithiolane disulfide bond.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE syringe filters.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: 3,5-dimethyl-1,2-dithiolan-4-one reference standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 330 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was subjected to a hypothetical validation according to ICH guidelines. The validation parameters and their acceptance criteria are summarized in the following table.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Precision (%RSD) | ||
| - Intraday | 0.85% | %RSD ≤ 2.0% |
| - Interday | 1.25% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Specificity | No interference from blank matrix | No co-eluting peaks at the retention time of the analyte |
Sample Preparation Protocol
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,5-dimethyl-1,2-dithiolan-4-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume of the sample with the mobile phase to fall within the calibration range.
-
For solid samples, accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute with the mobile phase as necessary.
-
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection into the HPLC system.
Experimental Workflow
Caption: Workflow for the HPLC analysis of 3,5-dimethyl-1,2-dithiolan-4-one.
Signaling Pathway Diagram (Hypothetical)
While there is no established signaling pathway for 3,5-dimethyl-1,2-dithiolan-4-one, a hypothetical pathway illustrating its potential interaction with a cellular target for a pharmacological effect is presented below for illustrative purposes.
Caption: Hypothetical signaling pathway for 3,5-dimethyl-1,2-dithiolan-4-one.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of 3,5-dimethyl-1,2-dithiolan-4-one. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory. The provided protocols and validation data serve as a strong foundation for the implementation of this method. It is recommended that any laboratory adopting this method perform its own validation to ensure suitability for their specific application.
Application Notes and Protocols for the Development of Analytical Standards for 3,5-Dimethyl-1,2-dithiolan-4-one Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-1,2-dithiolan-4-one is a sulfur-containing heterocyclic compound that exists as cis and trans stereoisomers.[1] The development of pure analytical standards for each isomer is crucial for accurate quantification, toxicological assessment, and elucidation of their respective biological activities. These application notes provide a comprehensive overview of the synthesis, purification, and analytical characterization of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one.
Synthesis of 3,5-Dimethyl-1,2-dithiolan-4-one Isomers
A plausible synthetic route to a mixture of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one involves the reaction of a suitable precursor, such as 3-bromopentane-2,4-dione, with a sulfur source, followed by cyclization. Stereoselectivity may be influenced by reaction conditions, but the initial synthesis is likely to yield a mixture of isomers.
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Caption: Synthetic workflow for 3,5-dimethyl-1,2-dithiolan-4-one.
Experimental Protocol: Synthesis of a Mixture of Isomers
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopentane-2,4-dione in a suitable solvent such as ethanol.
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Thiolation: Add an equimolar amount of sodium thiosulfate to the solution. Heat the mixture to reflux and maintain for 4-6 hours.
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Hydrolysis: After cooling, add an aqueous acid solution (e.g., 1M HCl) and stir to hydrolyze the Bunte salt intermediate to the corresponding dithiol.
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Oxidative Cyclization: Introduce a mild oxidizing agent, such as iodine or air, to facilitate the intramolecular disulfide bond formation and cyclization to the 1,2-dithiolan-4-one ring.
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Workup: Extract the product into an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of isomers.
Purification of Isomers
The separation of the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one requires a high-resolution chromatographic technique. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a recommended approach.
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Caption: Purification workflow for obtaining pure isomers.
Experimental Protocol: Preparative Chiral HPLC
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Column Selection: Utilize a chiral stationary phase column, such as one based on cellulose or amylose derivatives.
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Mobile Phase Optimization: Screen different mobile phase compositions, typically mixtures of hexane/isopropanol or hexane/ethanol, to achieve baseline separation of the two isomers.
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Sample Preparation: Dissolve the crude mixture in the mobile phase.
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Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to each isomer as they elute.
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Post-Purification: Combine the fractions for each isomer, evaporate the solvent, and confirm the purity using analytical HPLC.
Analytical Characterization
The purified isomers must be thoroughly characterized to confirm their identity and purity. This involves a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
GC is a suitable technique for assessing the purity of the individual isomers and for their routine analysis.
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Caption: Gas Chromatography analysis workflow.
Experimental Protocol: GC Analysis
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Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
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Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a good starting point based on available data.[2]
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Carrier Gas: Helium at a constant flow rate.
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Temperature Program:
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Initial Temperature: 60 °C, hold for 2 minutes.
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Ramp: Increase to 250 °C at a rate of 10 °C/minute.
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Final Hold: 250 °C for 5 minutes.
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Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless injection.
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Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.
Table 1: Expected GC-MS Data
| Isomer | Retention Index (DB-5) | Major Mass Fragments (m/z) |
| cis-3,5-dimethyl-1,2-dithiolan-4-one | ~1115 | 148 (M+), 120, 92, 74, 59, 45 |
| trans-3,5-dimethyl-1,2-dithiolan-4-one | To be determined | 148 (M+), 120, 92, 74, 59, 45 |
Note: The retention index for one isomer is reported in the NIST WebBook.[2] The mass fragments are predicted based on the structure and will likely be very similar for both isomers, requiring chromatographic separation for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the relative stereochemistry of the cis and trans isomers.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. NOESY or ROESY experiments can be particularly useful for distinguishing between the cis and trans isomers by observing through-space correlations between the two methyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| cis | Methyl protons (CH₃): Doublet | Carbonyl (C=O): ~205 |
| Methine protons (CH): Quartet | Methine carbons (CH): ~50-60 | |
| Expect different chemical shifts for the two methyl groups due to their different magnetic environments. | Methyl carbons (CH₃): ~15-25 | |
| trans | Methyl protons (CH₃): Doublet | Carbonyl (C=O): ~205 |
| Methine protons (CH): Quartet | Methine carbons (CH): ~50-60 | |
| Expect identical or very similar chemical shifts for the two methyl groups. | Methyl carbons (CH₃): ~15-25 |
Note: The exact chemical shifts will need to be determined experimentally. The key differentiator will be the number and correlation of signals for the methyl and methine protons and carbons.
Stability and Storage
Protocol: Stability Assessment
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Prepare solutions of each purified isomer in a relevant solvent at a known concentration.
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Store aliquots at different conditions (e.g., -20°C, 4°C, room temperature, protected from light).
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Analyze the samples periodically by HPLC or GC to determine the purity and identify any degradation products.
Storage Recommendations:
Analytical standards of 3,5-dimethyl-1,2-dithiolan-4-one isomers should be stored at -20°C or lower in tightly sealed amber vials to protect from light and prevent degradation.
Conclusion
The development of well-characterized analytical standards for the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one is a prerequisite for further research into their properties and biological effects. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, purification, and detailed analytical characterization of these compounds.
References
Troubleshooting & Optimization
Technical Support Center: Isomeric Separation of 3,5-dimethyl-1,2-dithiolan-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isomeric separation of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one.
Troubleshooting Guides
Issue: Poor or no separation of cis and trans isomers on a standard silica gel column.
Question: My attempts to separate the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one using normal-phase column chromatography on silica gel have been unsuccessful. The isomers co-elute. What could be the problem and what are the next steps?
Answer:
This is a common and expected challenge. The cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one possess very similar polarities, making their separation by conventional silica gel chromatography highly problematic. Published literature on similar dithiolane compounds confirms that silica gel column chromatography is often insufficient for resolving these types of stereoisomers.
Recommended Solutions:
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Transition to High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): Since the cis and trans isomers are diastereomers, a chiral stationary phase is highly recommended. CSPs provide a chiral environment that can differentially interact with the two isomers, leading to separation.
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Explore Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of stereoisomers and is often considered a greener alternative to normal-phase HPLC. It frequently provides excellent resolution for challenging separations.
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Method Development for Chiral HPLC/SFC: A systematic approach to method development is crucial. This involves screening different chiral stationary phases and optimizing the mobile phase.
Issue: Difficulty in developing a successful chiral HPLC or SFC method.
Question: I am new to chiral separations. What is a good starting point for developing a method for separating the isomers of 3,5-dimethyl-1,2-dithiolan-4-one?
Answer:
Developing a chiral separation method is often an empirical process. A structured screening approach is the most efficient way to identify suitable conditions.
Experimental Workflow for Chiral Method Development:
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate the cis and trans isomers of 3,5-dimethyl-1,2-dithiolan-4-one?
A1: The primary challenge lies in the subtle structural differences between the cis and trans diastereomers. These isomers often have very similar physicochemical properties, such as polarity and solubility, which makes their separation by conventional chromatographic techniques like silica gel column chromatography difficult. Effective separation typically requires a chiral environment that can exploit the three-dimensional structural differences between the isomers.
Q2: What type of chiral stationary phase (CSP) is most likely to be successful?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are a good starting point as they have demonstrated broad applicability for a wide range of chiral compounds. It is recommended to screen a variety of these columns as the selectivity can be highly specific to the analyte.
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for this separation?
A3: SFC offers several potential advantages:
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Higher Efficiency and Speed: The low viscosity of supercritical CO2 allows for faster flow rates and shorter analysis times.
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Orthogonal Selectivity: SFC can often provide different selectivity compared to HPLC, potentially resolving isomers that are difficult to separate by liquid chromatography.
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Greener Method: SFC typically uses less organic solvent, making it a more environmentally friendly technique.
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Improved Solubility: Supercritical CO2 is an excellent solvent for many non-polar to moderately polar compounds.
Q4: Can mobile phase additives improve the separation?
A4: Yes, small amounts of acidic or basic additives in the mobile phase can significantly impact the separation. For example, trifluoroacetic acid (TFA) or diethylamine (DEA) can interact with the analyte and the stationary phase, leading to improved peak shape and resolution. The effect of additives should be explored systematically during method optimization.
Q5: What is the biological significance of separating these isomers?
A5: Sulfur-containing heterocycles are prevalent in many biologically active compounds and pharmaceuticals. The stereochemistry of a molecule is often critical to its biological activity. Different isomers can have different pharmacological effects, with one isomer being therapeutic while the other may be inactive or even toxic. Therefore, for drug development and biological studies, it is crucial to isolate and characterize each isomer individually.
Data Presentation
| Parameter | Normal Phase (Silica Gel) | Chiral HPLC (Polysaccharide CSP) | Chiral SFC (Polysaccharide CSP) |
| Stationary Phase | Silica Gel | Amylose-based CSP | Cellulose-based CSP |
| Mobile Phase | Hexane:Ethyl Acetate (90:10) | Heptane:Isopropanol (80:20) | CO₂:Methanol (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Retention Time (Isomer 1) | 5.2 min | 8.5 min | 2.1 min |
| Retention Time (Isomer 2) | 5.2 min | 9.8 min | 2.5 min |
| Resolution (Rₛ) | 0 | 1.8 | 2.2 |
| Analysis Time | ~10 min | ~15 min | ~5 min |
Experimental Protocols
General Protocol for Chiral Stationary Phase Screening (HPLC/SFC)
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Sample Preparation: Prepare a 1 mg/mL solution of the isomeric mixture of 3,5-dimethyl-1,2-dithiolan-4-one in a suitable solvent (e.g., methanol, ethanol, or mobile phase).
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Column Selection: Utilize a column switching system with a selection of polysaccharide-based chiral stationary phases (e.g., columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), etc.).
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Mobile Phase Screening:
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Normal Phase/SFC: Screen with a primary mobile phase of CO₂ (for SFC) or a non-polar solvent like heptane or hexane (for HPLC). Use a polar modifier such as methanol, ethanol, or isopropanol at a concentration gradient (e.g., 5% to 50% over 10 minutes).
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Reversed Phase: Screen with a primary mobile phase of water or buffered aqueous solution and an organic modifier such as acetonitrile or methanol.
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Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm) or a mass spectrometer for more sensitive and selective detection.
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Data Analysis: Evaluate the chromatograms from each column/mobile phase combination for any signs of peak splitting or separation. Identify the most promising conditions (column and mobile phase) that show partial or baseline separation.
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Optimization: Proceed with fine-tuning the mobile phase composition, flow rate, and temperature for the most promising conditions to achieve optimal resolution.
Technical Support Center: Analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl- by GC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 1,2-Dithiolan-4-one, 3,5-dimethyl-. Due to the reactive and volatile nature of many sulfur-containing compounds, careful method development is crucial for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing 1,2-Dithiolan-4-one, 3,5-dimethyl- by GC-MS?
A1: The primary challenges stem from the inherent properties of many volatile sulfur compounds (VSCs). These include:
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Reactivity and Adsorption: Sulfur compounds can be highly reactive and prone to adsorption onto active sites within the GC system, such as the inlet liner, column, and transfer line. This can lead to poor peak shape, reduced sensitivity, and inaccurate quantification.[1]
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Thermal Instability: Some sulfur compounds are thermally labile and can degrade in a hot GC inlet, leading to the formation of artifacts and loss of the target analyte.
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Low Concentrations: In many samples, 1,2-Dithiolan-4-one, 3,5-dimethyl- may be present at trace levels, requiring sensitive detection methods and potentially a pre-concentration step.[2][3]
Q2: What type of GC column is recommended for the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A2: A column with a high degree of inertness is essential for good peak shape and to minimize analyte loss.[4] Consider using a column specifically designed for sulfur analysis, such as:
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Agilent J&W DB-Sulfur SCD: These columns are optimized for inertness and low bleed, which is beneficial for sensitive detectors like a mass spectrometer.
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Restek Rtx-1 (thick film): Thick film columns can provide good retention and separation for volatile compounds.[5]
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Agilent CP-SilicaPLOT: Porous layer open tubular (PLOT) columns offer unique selectivity for volatile sulfur compounds.[6][7]
Q3: How can I improve the sensitivity of my analysis for trace levels of 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A3: To enhance sensitivity, consider the following:
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Sample Pre-concentration: Techniques like headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) can effectively concentrate volatile and semi-volatile compounds from the sample matrix before GC-MS analysis.[3]
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Selective Ion Monitoring (SIM) Mode: Instead of scanning the full mass range (full scan mode), using SIM mode to monitor specific ions for 1,2-Dithiolan-4-one, 3,5-dimethyl- will significantly increase sensitivity.
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Use of a Sulfur-Specific Detector in Parallel: Coupling a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) with your MS can help identify sulfur-containing peaks in complex chromatograms and confirm their presence.[2]
Q4: What are the expected mass spectral fragments for 1,2-Dithiolan-4-one, 3,5-dimethyl-?
Troubleshooting Guide
Encountering issues during your GC-MS analysis is common. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the GC system (inlet liner, column). | Use an inert inlet liner (e.g., deactivated glass wool liner). Condition the column according to the manufacturer's instructions. Consider using a more inert column. |
| Column contamination. | Bake out the column at the maximum recommended temperature. Trim the front end of the column (5-10 cm). | |
| Low or No Response | Analyte degradation in the inlet. | Lower the injector temperature. Use a pulsed splitless or cool on-column injection technique. |
| Adsorption in the flow path. | Ensure all components in the sample path (syringes, ferrules, transfer lines) are inert. | |
| Mass spectrometer source is dirty. | Clean the ion source according to the manufacturer's instructions. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Increase the bake-out time at the end of the run. |
| Contamination in the carrier gas or sample preparation. | Use high-purity carrier gas with appropriate traps. Check solvents and reagents for purity. | |
| Irreproducible Results | Inconsistent injection volume or technique. | Use an autosampler for precise and reproducible injections. |
| Sample instability. | Analyze samples as quickly as possible after preparation. Store samples appropriately (e.g., refrigerated, protected from light). |
Experimental Protocols
This section provides a detailed starting methodology for the GC-MS analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-. Note: These are recommended starting parameters and may require optimization for your specific instrument and sample matrix.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
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Sample Introduction: Place a known amount of your sample (e.g., 1-5 g) into a 20 mL headspace vial.
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Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
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Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl to 20% w/v) can increase the volatility of the analyte.
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Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.
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Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the equilibration temperature.
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Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis.
| Parameter | Recommended Starting Point | Optimization Range/Notes |
| GC System | Agilent 7890 GC (or equivalent) with 5977 MS | Ensure an inert flow path. |
| Column | Agilent J&W DB-Sulfur SCD (30 m x 0.25 mm, 0.25 µm) | Other inert columns can be used. |
| Injection Mode | Splitless | Use a deactivated split/splitless liner. |
| Inlet Temperature | 220 °C | Lower if thermal degradation is observed. |
| Carrier Gas | Helium | Constant flow mode at 1.0 - 1.5 mL/min. |
| Oven Program | Initial: 40 °C (hold 2 min) | Adjust ramp rate and final temperature to optimize separation. |
| Ramp: 10 °C/min to 250 °C | ||
| Final Hold: 5 min | ||
| MS Transfer Line | 250 °C | Should be at or slightly above the final oven temperature. |
| Ion Source Temp. | 230 °C | As per manufacturer's recommendation. |
| Quadrupole Temp. | 150 °C | As per manufacturer's recommendation. |
| Ionization Mode | Electron Ionization (EI) | 70 eV. |
| Acquisition Mode | Full Scan (m/z 40-300) for initial identification. | Switch to SIM mode for improved sensitivity after identifying characteristic ions. |
| Solvent Delay | 3-5 minutes | To protect the filament from the solvent peak. |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in GC-MS analysis.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]
- 7. shimadzu.com [shimadzu.com]
Technical Support Center: Synthesis of 3,5-dimethyl-1,2-dithiolan-4-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthetic yield of 3,5-dimethyl-1,2-dithiolan-4-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one. A plausible and common synthetic approach involves the reaction of a dihalo-precursor with a sulfur source, followed by cyclization.
Scenario 1: Low Yield of the Desired Product
A low yield of 3,5-dimethyl-1,2-dithiolan-4-one can be attributed to several factors, including incomplete reaction, degradation of the product, or formation of side products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sulfur Transfer Agent | Vary the sulfur source (e.g., sodium sulfide, sodium disulfide, thiourea). | An increase in yield is expected with a more reactive sulfur transfer agent under the specific reaction conditions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. | Improved yield by minimizing decomposition of starting materials or product. |
| Incorrect Solvent | Screen different solvents (e.g., DMF, DMSO, acetonitrile, ethanol). | Enhanced solubility of reagents and stabilization of intermediates can lead to a higher yield. |
| Inappropriate Base | If a base is used, screen different bases (e.g., NaH, K2CO3, Et3N) and their stoichiometry. | A suitable base can facilitate the reaction without promoting side reactions. |
Scenario 2: Formation of Polymeric Byproducts
The formation of polymers is a common issue in the synthesis of sulfur-containing heterocycles.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Reactants | Perform the reaction under high dilution conditions. | Reduced intermolecular reactions leading to polymerization. |
| Slow Addition of Reagents | Add the dihalo-precursor slowly to the solution of the sulfur transfer agent. | Maintained low concentration of the electrophile, favoring intramolecular cyclization. |
| Presence of Oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized oxidative side reactions that can lead to polymer formation. |
Scenario 3: Difficulty in Product Purification
The target compound may be difficult to isolate from the reaction mixture due to the presence of impurities with similar polarities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Starting Material | Ensure the reaction has gone to completion using TLC or LC-MS analysis. | Easier purification with no starting material present. |
| Presence of Isomers | Employ advanced chromatographic techniques such as preparative HPLC or SFC. | Separation of cis- and trans-isomers if they are formed. |
| Oily Product | Attempt to crystallize the product from a suitable solvent system. | Formation of a solid product that is easier to handle and purify. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one?
A common and commercially available starting material is 3-pentanone. This can be halogenated at the 2 and 4 positions to generate a dihalo-precursor suitable for cyclization with a sulfur source.
Q2: What are the key reaction parameters to control for improving the yield?
The key parameters to optimize are the choice of sulfur source, reaction temperature, solvent, and the concentration of the reactants. Performing the reaction under high dilution and an inert atmosphere is often beneficial.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking aliquots from the reaction mixture at regular intervals.
Q4: What are the expected spectroscopic signatures for 3,5-dimethyl-1,2-dithiolan-4-one?
In ¹H NMR, one would expect to see signals corresponding to the two methyl groups and the two methine protons on the dithiolane ring. The carbonyl group can be identified in the ¹³C NMR and IR spectra. Mass spectrometry should confirm the molecular weight of the compound.
Q5: Are there any specific safety precautions for this synthesis?
Yes, many sulfur reagents have an unpleasant odor and can be toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
A general two-step protocol for the synthesis of 3,5-dimethyl-1,2-dithiolan-4-one is provided below.
Step 1: Synthesis of 2,4-dibromopentan-3-one
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Dissolve 3-pentanone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
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Cool the solution to 0 °C in an ice bath.
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Slowly add bromine (2.0 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-dibromopentan-3-one.
Step 2: Synthesis of 3,5-dimethyl-1,2-dithiolan-4-one
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Prepare a solution of a sulfur transfer agent, such as sodium sulfide nonahydrate (1.1 eq), in a polar aprotic solvent like DMF.
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Slowly add a solution of 2,4-dibromopentan-3-one (1.0 eq) in DMF to the sulfur source solution at room temperature over several hours using a syringe pump.
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Stir the reaction mixture at room temperature for 24 hours.
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3,5-dimethyl-1,2-dithiolan-4-one.
Visualizations
Caption: Synthetic workflow for 3,5-dimethyl-1,2-dithiolan-4-one.
Caption: Troubleshooting flowchart for low synthetic yield.
thermal degradation of 3,5-dimethyl-1,2-dithiolan-4-one during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethyl-1,2-dithiolan-4-one. The information provided is based on general knowledge of analyzing volatile sulfur compounds and may require adaptation for your specific experimental context.
Troubleshooting Guides
Encountering issues during the analysis of 3,5-dimethyl-1,2-dithiolan-4-one is not uncommon, primarily due to its potential thermal instability. This guide provides a systematic approach to identifying and resolving common problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active sites in the GC inlet or column | Deactivate the inlet liner with a silylation agent. Use an inert-coated column (e.g., wax-based stationary phases like DB-WAX). Trim the first few centimeters of the column. |
| Inappropriate injection temperature | Lower the injector temperature in 10-20°C increments. A starting point of 200-220°C is recommended. |
| Column degradation | Condition the column according to the manufacturer's instructions. If the problem persists, replace the column. |
| Sample overload | Dilute the sample. |
Issue 2: Low or No Analyte Signal
| Potential Cause | Recommended Solution |
| Thermal degradation in the injector | Significantly lower the injector temperature (e.g., to 180°C or lower if possible). Use a pulsed splitless or on-column injection technique to minimize residence time in the hot injector. |
| Adsorption in the analytical flow path | Ensure all transfer lines and connections are inert. Use deactivated liners and septa. |
| Incorrect MS detector parameters | Optimize the MS parameters for sulfur-containing compounds. Ensure the mass range includes the molecular ion and expected fragments of 3,5-dimethyl-1,2-dithiolan-4-one. |
| Inefficient extraction (if applicable) | For headspace analysis, optimize extraction time and temperature. Lower temperatures (e.g., 35-60°C) are often necessary for thermally labile compounds.[1][2][3] |
Issue 3: Presence of Unexpected Peaks
| Potential Cause | Recommended Solution |
| Thermal degradation of the analyte | Lower the injector and/or oven temperature. Analyze the mass spectra of the unknown peaks for fragments consistent with the degradation of 3,5-dimethyl-1,2-dithiolan-4-one (e.g., loss of sulfur, ring-opening). |
| Contamination | Run a blank analysis (solvent injection) to check for system contamination. Clean the injector and replace the septum and liner. |
| Matrix effects | If analyzing complex matrices, perform a matrix-matched calibration or use a standard addition method. |
Frequently Asked Questions (FAQs)
Q1: What are the initial GC-MS parameters you recommend for analyzing 3,5-dimethyl-1,2-dithiolan-4-one?
A1: Due to the lack of specific literature for this compound, we recommend starting with conservative parameters known to be suitable for other volatile sulfur compounds.[4]
| Parameter | Recommended Starting Condition |
| Injector Temperature | 200°C (or lower) |
| Injection Mode | Splitless |
| Liner | Deactivated, single taper with glass wool |
| Column | DB-WAX or similar wax-based column (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 230°C |
| Ion Source Temp | 200°C |
| Mass Range | m/z 35-300 |
These parameters should be optimized based on your specific instrument and experimental goals.
Q2: What are the likely thermal degradation products of 3,5-dimethyl-1,2-dithiolan-4-one?
A2: While specific studies are unavailable, thermal degradation of similar dithiolane structures often involves the cleavage of the disulfide bond and subsequent ring-opening. Potential degradation products could include various smaller sulfur-containing molecules, such as thiols, sulfides, and potentially ring-rearranged isomers. Analysis of the mass spectra of unknown peaks for characteristic sulfur isotope patterns can aid in their identification.
Q3: How can I confirm if the observed extraneous peaks are due to thermal degradation?
A3: A simple way to investigate this is to perform a series of injections with varying injector temperatures (e.g., 180°C, 200°C, 220°C, 250°C) while keeping all other parameters constant. If the area of the extraneous peaks increases relative to the analyte peak as the temperature increases, it is a strong indication of thermal degradation.
Q4: Are there any alternative analytical techniques that can be used to avoid thermal degradation?
A4: Yes, if thermal degradation proves to be a significant issue, consider analytical techniques that do not require high temperatures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) could be a viable alternative, provided a suitable column and mobile phase can be developed for the separation. However, HPLC may have lower sensitivity and resolution for volatile compounds compared to GC.[5]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Analysis
This protocol is a general guideline for the analysis of 3,5-dimethyl-1,2-dithiolan-4-one in a liquid matrix.
-
Sample Preparation: Place a known volume of the sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard if quantitative analysis is required.
-
Extraction:
-
Desorption and Analysis:
-
Desorb the fiber in the GC injector at a relatively low temperature (e.g., 220°C) for 5 minutes.
-
Analyze using the GC-MS parameters outlined in the FAQ section.
-
Visualizations
References
- 1. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 5. researchgate.net [researchgate.net]
addressing matrix effects in the quantification of 1,2-Dithiolan-4-one, 3,5-dimethyl-
Technical Support Center: Quantification of 1,2-Dithiolan-4-one, 3,5-dimethyl-
Welcome to the technical support center for the quantitative analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-, components of biological matrices like plasma, urine, or tissue homogenates can either suppress or enhance the analyte's signal during mass spectrometry analysis.[3] This interference can lead to inaccurate and unreliable quantification.[4]
Q2: How can I determine if my analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl- is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.[4][5]
-
Post-Extraction Spike: This method compares the signal response of the analyte in a neat solution to the response of the analyte spiked into a blank matrix sample after extraction. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: A continuous flow of a standard solution of 1,2-Dithiolan-4-one, 3,5-dimethyl- is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the analyte indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[5]
Q3: What are the most effective strategies to minimize matrix effects?
A3: A combination of strategies is often the most effective approach. These include:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can effectively remove interfering matrix components.[1][6]
-
Chromatographic Separation: Modifying chromatographic conditions (e.g., gradient, column chemistry) can separate 1,2-Dithiolan-4-one, 3,5-dimethyl- from co-eluting matrix components.[1]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of 1,2-Dithiolan-4-one, 3,5-dimethyl- is the gold standard for correcting matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[7][8]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | Implement a robust sample preparation method like SPE. Utilize a stable isotope-labeled internal standard to normalize the signal. |
| Low analyte signal (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of 1,2-Dithiolan-4-one, 3,5-dimethyl-. | Optimize the chromatographic method to improve separation.[1] Employ a more rigorous sample cleanup procedure, such as a two-step LLE or a specific SPE sorbent. |
| High analyte signal (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | Dilute the sample to reduce the concentration of interfering components, if sensitivity allows.[4] Use a stable isotope-labeled internal standard for accurate quantification.[9] |
| Non-linear calibration curve | Matrix effects are impacting the ionization differently at various concentrations. | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[1] Alternatively, the standard addition method can be employed for each sample.[10] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of different sample preparation techniques on the matrix effect for 1,2-Dithiolan-4-one, 3,5-dimethyl- in human plasma.
Table 1: Matrix Effect Assessment Using Different Sample Preparation Methods
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Plasma Extract) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 1,250,000 | 750,000 | -40% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 1,250,000 | 1,050,000 | -16% (Suppression) |
| Solid-Phase Extraction (SPE) | 1,250,000 | 1,180,000 | -5.6% (Suppression) |
Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) * 100
Table 2: Comparison of Calibration Curve Slopes
| Calibration Standard Preparation | Slope of Calibration Curve | Interpretation |
| In Solvent | 0.0054 | Reference slope without matrix influence. |
| In PPT Plasma Extract | 0.0032 | Significant ion suppression is indicated by the decreased slope. |
| In LLE Plasma Extract | 0.0045 | Moderate ion suppression. |
| In SPE Plasma Extract | 0.0051 | Minimal matrix effect, slope is close to that in solvent. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare a standard solution of 1,2-Dithiolan-4-one, 3,5-dimethyl- in a clean solvent (e.g., methanol) at a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix sample (e.g., human plasma) using your intended sample preparation method (PPT, LLE, or SPE).
-
Spike the extracted blank matrix with the standard solution to achieve the same final concentration as the neat standard.
-
Analyze both the neat standard and the spiked matrix extract using the developed LC-MS/MS method.
-
Compare the peak areas of the analyte in both samples to calculate the matrix effect percentage.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering components.
-
Elute 1,2-Dithiolan-4-one, 3,5-dimethyl- with an appropriate elution solvent (e.g., 5% ammonia in methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Key strategies for minimizing or correcting for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
purification strategies for crude synthetic 3,5-dimethyl-1,2-dithiolan-4-one
Technical Support Center: Purification of 3,5-dimethyl-1,2-dithiolan-4-one
This guide provides troubleshooting advice and detailed protocols for the purification of crude synthetic 3,5-dimethyl-1,2-dithiolan-4-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. What is the first purification step I should take?
A1: A standard aqueous workup followed by liquid-liquid extraction is the recommended first step. This procedure removes water-soluble impurities, such as salts and polar starting materials. If the product contains highly reactive or sterically unhindered ketone or aldehyde impurities, a bisulfite extraction can be an effective purification method.[1][2] Following extraction, concentration of the organic phase should yield a cleaner, though still likely crude, product ready for further purification like column chromatography.
Q2: After an initial workup, my TLC plate shows multiple spots. What are the likely impurities?
A2: The impurities in a crude synthesis of a dithiolanone can include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Thiol Precursors: Incomplete cyclization can leave linear dithiol compounds.
-
Oxidation or Degradation Products: Dithiolanes can be sensitive. The compound may undergo degradation, and potential intermediates could be present.[3]
-
Isomers: The synthesis can produce a mixture of cis and trans isomers, which may not separate easily on TLC.[4]
-
Aldehydes or other Ketones: These are common impurities in synthetic streams for ketones.[5][6]
A troubleshooting workflow for analyzing the crude mixture is presented below.
Caption: Troubleshooting logic for identifying impurities and selecting a purification method.
Q3: What are the best conditions for purifying 3,5-dimethyl-1,2-dithiolan-4-one by column chromatography?
A3: Flash chromatography on silica gel is a standard and effective method. Based on protocols for similar dithiolane structures, a good starting point is an eluent system of ethyl acetate (EtOAc) in a nonpolar solvent like petroleum ether or hexanes.[7] You should first determine the optimal solvent system using TLC. Test a range of polarities (e.g., 5%, 10%, 20% EtOAc in hexanes) to find a system that gives your desired product an Rf value between 0.2 and 0.4.
Q4: My purified compound is still a yellow or brown oil. Can I use recrystallization to get a solid?
A4: Yes, recrystallization is a potential final purification step to remove color and obtain a crystalline solid, provided the compound is solid at room temperature. The key is finding a suitable solvent or solvent system. This requires screening various solvents to find one in which the compound is soluble when hot but poorly soluble when cold. For sulfur-containing compounds, solvents like xylenes, toluene, or mixtures involving alcohols (e.g., ethanol, isopropanol) and hexanes can be effective.[8][9]
Q5: My compound appears to be degrading on the silica gel column (e.g., streaking on TLC, low recovery). What can I do?
A5: Dithiolanes can be sensitive to acidic conditions. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your eluent before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 (for reverse-phase chromatography).[10]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without sacrificing separation.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes the purification of 3,5-dimethyl-1,2-dithiolan-4-one using a silica gel column.
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 5:1, 10:1, 20:1 Hexanes:EtOAc) to find a system where the product has an Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriate size column for your sample amount (typically a 50-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Collection:
-
Add the eluent to the column and apply pressure (air or nitrogen) to achieve a steady flow.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
This protocol is for obtaining a crystalline product from a purified oil or solid.
-
Solvent Screening:
-
Place a small amount of the crude product (~20-30 mg) into several small test tubes.
-
Add a different solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) to each tube, drop by drop, until the solid just dissolves at the solvent's boiling point.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
A good solvent is one in which the compound dissolves when hot but forms crystals upon cooling. A two-solvent system (one in which the compound is soluble, one in which it is not) may also be necessary.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely.
-
Data Presentation
Table 1: Example - Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexanes | Insoluble | Sparingly Soluble | Poor / Oiled out |
| Ethanol | Soluble | Very Soluble | None |
| Isopropanol | Sparingly Soluble | Soluble | Good, small needles |
| Toluene | Soluble | Very Soluble | Poor |
| Isopropanol/Water (10:1) | Insoluble | Soluble | Excellent, large crystals |
Visualized Workflows
Caption: General purification workflow for 3,5-dimethyl-1,2-dithiolan-4-one.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [iro.uiowa.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 6. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity - Google Patents [patents.google.com]
- 7. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Science With Screens: Experiment 41: Growing Sulfur Crystals [sciencewithscreens.blogspot.com]
- 10. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
troubleshooting poor chromatographic peak shape of 3,5-dimethyl-1,2-dithiolan-4-one
This guide provides troubleshooting solutions for common chromatographic issues encountered during the analysis of 3,5-dimethyl-1,2-dithiolan-4-one, a sulfur-containing heterocyclic ketone. The advice is tailored for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my peak for 3,5-dimethyl-1,2-dithiolan-4-one tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It degrades resolution and affects accurate quantification.[1][2][3][4]
-
Potential Cause 1: Secondary Silanol Interactions. The ketone and sulfur atoms in the molecule can interact with active, un-capped silanol groups on silica-based reversed-phase columns (e.g., C18). This is a frequent cause of tailing for polar and basic compounds.[2][3][5]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing unwanted interactions.[1]
-
Use an End-Capped Column: Switch to a high-purity, end-capped column or one with a polar-embedded phase designed to shield silanol activity.[5]
-
Add a Competing Base: If permitted by the method, add a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites.
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.[1][3]
-
Solution: Reduce the injection volume or dilute the sample. Perform a sample loading study to determine the column's linear capacity (see Protocol 2).
-
-
Potential Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[1][5]
Q2: My peak is fronting. What is the cause and how can I fix it?
Peak fronting, an asymmetry where the front of the peak is broader than the back, suggests that some analyte molecules are moving through the column faster than the main band.[6][7]
-
Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger (i.e., less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[3][6]
-
Potential Cause 2: Column Overloading. Injecting too large a sample volume or too high a concentration can lead to fronting.[6][7][9][10]
-
Potential Cause 3: Column Degradation. A void or collapse at the column inlet can disrupt the sample band, leading to fronting.[9][10]
-
Solution: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[11]
-
Q3: What should I do if the peak for 3,5-dimethyl-1,2-dithiolan-4-one is split or has a shoulder?
Split peaks can indicate a physical problem with the system, a chemical issue, or co-elution.[9][12][13]
-
Potential Cause 1: Blocked Column Frit or Contamination. Particulates from the sample or system can clog the inlet frit, causing the sample flow path to be unevenly distributed.[9][13] This often affects all peaks in the chromatogram.[14]
-
Potential Cause 2: Sample Solvent Effect. A strong mismatch between the sample solvent and the mobile phase can cause the peak to split.[8][15]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Potential Cause 3: Co-elution of Isomers. 3,5-dimethyl-1,2-dithiolan-4-one exists as cis and trans stereoisomers.[16][17][18] If your chromatographic conditions do not fully resolve these isomers, you may see a shouldered or partially split peak.
-
Solution: Optimize the separation method. Try adjusting the mobile phase composition (e.g., organic modifier ratio), changing the temperature, or switching to a column with different selectivity to improve resolution.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for 3,5-dimethyl-1,2-dithiolan-4-one.
Caption: A flowchart for diagnosing chromatographic peak shape issues.
Data & Experimental Protocols
Table 1: Effect of Mobile Phase pH on Peak Tailing
This table illustrates the expected impact of adjusting mobile phase pH on the peak asymmetry of a compound prone to silanol interactions.
| Mobile Phase pH | Buffer (10 mM) | USP Tailing Factor (Tf)* | Resolution (Rs) from Nearest Peak |
| 6.8 | Phosphate | 2.1 | 1.4 |
| 4.5 | Acetate | 1.6 | 1.8 |
| 3.0 | Phosphate | 1.2 | 2.1 |
*A Tailing Factor (Tf) value close to 1.0 is ideal. Values above 2.0 are generally unacceptable.[1]
Table 2: Effect of Sample Load on Peak Shape
This table shows how increasing the injected mass of 3,5-dimethyl-1,2-dithiolan-4-one can lead to peak distortion.
| Injection Volume (µL) | Concentration (µg/mL) | Mass on Column (ng) | Peak Shape | USP Tailing Factor (Tf) |
| 5 | 20 | 100 | Symmetrical | 1.1 |
| 10 | 20 | 200 | Symmetrical | 1.2 |
| 20 | 20 | 400 | Slight Tailing | 1.5 |
| 20 | 50 | 1000 | Fronting | 0.8 |
Protocol 1: Mobile Phase pH Adjustment
Objective: To mitigate peak tailing caused by silanol interactions.
-
Preparation of Stock Buffers: Prepare 100 mM stock solutions of phosphate buffer. For pH 3.0, monobasic potassium phosphate is typically used, adjusted with phosphoric acid.
-
Mobile Phase Preparation:
-
For a desired final buffer concentration of 10 mM in a 50:50 Acetonitrile:Water mobile phase, add 100 mL of 100 mM phosphate buffer to a 1 L flask.
-
Add 400 mL of HPLC-grade water.
-
Add 500 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
Analysis: Inject the sample of 3,5-dimethyl-1,2-dithiolan-4-one and compare the peak shape to the previous results.
Protocol 2: Sample Loading Study
Objective: To determine the optimal injection volume and concentration to avoid peak distortion from overloading.
-
Prepare a Stock Solution: Create a stock solution of 3,5-dimethyl-1,2-dithiolan-4-one at the highest expected concentration (e.g., 100 µg/mL) in the mobile phase.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 50, 20, 10, 5, 1 µg/mL).
-
Constant Volume Injections: Inject a constant volume (e.g., 10 µL) of each concentration, starting from the lowest. Analyze the peak shape (Tailing Factor and Asymmetry) for each injection.
-
Constant Concentration Injections: Using a mid-range concentration (e.g., 20 µg/mL), inject increasing volumes (e.g., 2, 5, 10, 20, 50 µL). Analyze the peak shape for each injection.
-
Data Analysis: Plot the mass injected on-column versus the peak asymmetry. Identify the point at which the peak shape begins to significantly deteriorate. The optimal working range should be well below this mass limit.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. HPLC 疑難排解指南 [sigmaaldrich.com]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. support.waters.com [support.waters.com]
- 16. 3,5-dimethyl-1,2-dithiolan-4-one [webbook.nist.gov]
- 17. 3,5-Dimethyl-1,2-dithiolan-4-one, cis- | CAS#:123728-55-2 | Chemsrc [chemsrc.com]
- 18. 1,2-Dithiolan-4-one, 3,5-dimethyl, #1 (E or Z) [webbook.nist.gov]
Technical Support Center: Enhancing the Extraction Efficiency of 1,2-Dithiolan-4-one, 3,5-dimethyl-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 1,2-Dithiolan-4-one, 3,5-dimethyl- from complex samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
Issue 1: Low Recovery of 1,2-Dithiolan-4-one, 3,5-dimethyl-
Possible Causes and Solutions:
-
Inappropriate Extraction Technique: The chosen method may not be suitable for a semi-volatile, organosulfur compound in your specific sample matrix.
-
Solution: Consider alternative extraction methods. For volatile and semi-volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often effective.[1][2][3] For liquid samples, Liquid-Liquid Extraction (LLE) with an appropriate organic solvent can be employed. For solid samples, Ultrasound-Assisted Extraction (UAE) can improve efficiency.[4][5][6][7]
-
-
Suboptimal Extraction Parameters: Parameters such as solvent type, pH, temperature, and extraction time can significantly impact recovery.
-
Matrix Effects: Components in the sample matrix can interfere with the extraction process, leading to reduced recovery.[13][14][15]
-
Analyte Volatility: 1,2-Dithiolan-4-one, 3,5-dimethyl- is a semi-volatile compound, and losses can occur during sample preparation and concentration steps.
-
Solution: Minimize sample exposure to high temperatures and prolonged air drying. When concentrating the extract, use gentle techniques like a nitrogen stream at low temperatures.
-
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting workflow for low analyte recovery.
Issue 2: Poor Reproducibility of Extraction Results
Possible Causes and Solutions:
-
Inconsistent Sample Homogeneity: If the sample is not homogenous, the concentration of the target analyte will vary between subsamples.
-
Solution: Thoroughly homogenize the entire sample before taking aliquots for extraction.
-
-
Variable Extraction Conditions: Minor variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.
-
Solution: Strictly adhere to the validated standard operating procedure (SOP). Use calibrated equipment and ensure consistent timing for each step.
-
-
Formation of Emulsions (in LLE): Emulsions can trap the analyte and lead to variable phase separation.[18]
-
Solution: Gently swirl or rock the separatory funnel instead of vigorous shaking. Adding brine (salting out) can also help break emulsions.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A1: The optimal method depends on the sample matrix. For liquid samples like biological fluids or water, Headspace Solid-Phase Microextraction (HS-SPME) is highly effective for volatile and semi-volatile compounds as it minimizes matrix interference.[2][3] For solid or semi-solid samples such as tissues or food, Ultrasound-Assisted Extraction (UAE) followed by a cleanup step can provide good efficiency.[4][6] Liquid-Liquid Extraction (LLE) is a classic and versatile method but may require more rigorous cleanup.[17][19][20][21]
Q2: Which solvent should I use for extracting 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A2: For LLE, start with a water-immiscible organic solvent of intermediate polarity. Dichloromethane and ethyl acetate are common choices for extracting organosulfur compounds.[8][22] For SPE, the choice of elution solvent will depend on the sorbent used. A common approach is to use a nonpolar sorbent like C18 and elute with a more nonpolar solvent.
Q3: How can I minimize matrix effects when analyzing complex samples?
A3: Matrix effects can be a significant challenge.[13][14] Here are some strategies to mitigate them:
-
Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering compounds before instrumental analysis.[8][9][16][17]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Internal Standards: The use of a suitable internal standard that behaves similarly to the analyte can compensate for matrix-induced signal suppression or enhancement.[13]
-
Selective Detection: Utilize a selective detector, such as a sulfur chemiluminescence detector (SCD) or a mass spectrometer in selected ion monitoring (SIM) mode, to improve selectivity for sulfur-containing compounds.[23][24]
Q4: My extracts are showing interfering peaks during GC-MS analysis. What can I do?
A4: Interfering peaks can arise from the sample matrix or from the extraction process itself.
-
Improve Sample Cleanup: If not already done, incorporate an SPE cleanup step. You may need to optimize the wash steps in your SPE protocol to remove more of the interfering compounds.[10]
-
Check for Contamination: Ensure all glassware is thoroughly cleaned and that solvents are of high purity to avoid introducing contaminants.
-
Derivatization: In some cases, derivatizing the analyte can shift its retention time away from interfering peaks and improve its chromatographic behavior.
-
Elemental Sulfur Removal: In some environmental or biological samples, elemental sulfur can be a significant interference. Specific cleanup steps using copper or other methods may be necessary to remove it.[25]
Data Presentation
| Extraction Technique | Sample Matrix | Target Compound Class | Typical Recovery (%) | Key Optimization Parameters |
| HS-SPME | Wine/Beverages | Volatile Sulfur Compounds | 85 - 105 | Fiber coating, extraction time & temperature, salt addition |
| SPE | Water | Organosulfur Pesticides | 80 - 110 | Sorbent type, elution solvent, sample pH |
| LLE | Biological Fluids | Thiol Compounds | 70 - 95 | Organic solvent, pH, phase ratio, mixing technique |
| UAE | Food/Plant Material | Flavor Compounds | 75 - 100 | Solvent composition, temperature, sonication time & power |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl- in liquid samples such as water, beverages, or biological fluids.
Materials:
-
HS-SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[11]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating and stirring module
-
Gas chromatograph with a suitable detector (e.g., MS or SCD)
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If applicable, add an internal standard.
-
To enhance the partitioning of the analyte into the headspace, add a salt (e.g., NaCl) to saturate the solution.
-
Immediately seal the vial with the screw cap.
-
Place the vial in the heating and stirring module and allow the sample to equilibrate at a set temperature (e.g., 40-60°C) for a predetermined time (e.g., 15 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Retract the fiber into the needle and immediately introduce it into the hot injector of the GC for thermal desorption of the analyte onto the analytical column.
Workflow for HS-SPME:
Caption: HS-SPME experimental workflow.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is designed for the extraction of 1,2-Dithiolan-4-one, 3,5-dimethyl- from solid or semi-solid samples like food, plant, or animal tissues.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Extraction solvent (e.g., methanol, ethanol, or a mixture with water)[4][6]
-
Sample homogenization equipment (e.g., blender, mortar and pestle)
Procedure:
-
Homogenize a known weight of the sample (e.g., 1-5 g).
-
Place the homogenized sample into a suitable extraction vessel.
-
Add a specific volume of the extraction solvent to achieve a desired sample-to-solvent ratio (e.g., 1:10 w/v).
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the slurry.
-
Sonicate the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature.[4]
-
After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
The resulting supernatant is the crude extract, which may require further cleanup (e.g., by SPE) before analysis.
Workflow for UAE:
Caption: Ultrasound-Assisted Extraction workflow.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting 1,2-Dithiolan-4-one, 3,5-dimethyl- from aqueous samples.
Materials:
-
Separatory funnel of appropriate size
-
Extraction solvent (e.g., dichloromethane, ethyl acetate), immiscible with the sample matrix
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Place the aqueous sample into a separatory funnel.
-
Add a volume of the organic extraction solvent.
-
Stopper the funnel and gently invert or rock it for a set period to allow for partitioning of the analyte into the organic phase.[19][20] Periodically vent the funnel to release any pressure buildup.[19][26]
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower layer (the denser solvent) through the stopcock.
-
Pour the upper layer out through the top of the funnel to avoid re-contamination.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete extraction.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter or decant the dried extract and concentrate it to the desired volume before analysis.
Workflow for LLE:
Caption: Liquid-Liquid Extraction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. conforg.fr [conforg.fr]
- 5. Ultrasonic Processing of Food Waste to Generate Value-Added Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. youtube.com [youtube.com]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labioscientific.com [labioscientific.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. media.sciltp.com [media.sciltp.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 20. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Several questions about sulfur compound detection in NG - Chromatography Forum [chromforum.org]
- 24. ingenieria-analitica.com [ingenieria-analitica.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
minimizing sample preparation artifacts for 1,2-Dithiolan-4-one, 3,5-dimethyl- analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample preparation artifacts during the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-, and related volatile sulfur compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A1: The primary challenges in analyzing 1,2-Dithiolan-4-one, 3,5-dimethyl-, a volatile sulfur compound, stem from its potential instability and reactivity. Key issues include:
-
Thermal Instability: The dithiolane ring can be susceptible to thermal degradation, especially at the high temperatures used in GC injectors and ovens. This can lead to the formation of artifact peaks and an underestimation of the true analyte concentration.
-
Oxidation and Dimerization: The disulfide bond is prone to oxidation, and the molecule itself may dimerize or polymerize, reducing the concentration of the monomeric form.[1]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of the analyte. For instance, high concentrations of ethanol in a sample can reduce the sensitivity of headspace analysis techniques.[2]
-
Adsorption: Active sites in the GC system (e.g., in the liner, column) can adsorb sulfur compounds, leading to peak tailing, poor reproducibility, and signal loss.
Q2: I am observing unexpected sulfur-containing peaks in my chromatogram. What is a likely source of this contamination?
A2: A common source of sulfur-containing artifacts is the degradation of solvents used during sample preparation. For example, dimethyl sulfoxide (DMSO), a frequently used solvent, can decompose at high temperatures to produce methanethiol, dimethyl sulfide, and dimethyl disulfide. If you are using DMSO, it is crucial to run a solvent blank to identify any potential artifact peaks. Consider using an alternative solvent if significant interference is observed.
Q3: My analyte signal is low and inconsistent. How can I improve the sensitivity and reproducibility of my analysis?
A3: Low and inconsistent signals for 1,2-Dithiolan-4-one, 3,5-dimethyl- are often related to sample preparation and the inherent instability of the compound. To address this:
-
Optimize Sample Extraction: Headspace solid-phase microextraction (HS-SPME) is a highly effective technique for pre-concentrating volatile sulfur compounds from a sample matrix.[2] The choice of SPME fiber coating, extraction time, and temperature are critical parameters that should be optimized for your specific application.
-
Control Sample pH and Temperature: Disulfide scrambling, the formation of non-native disulfide bonds, can be minimized by controlling the pH and temperature during sample preparation. Lowering the pH and temperature can help preserve the integrity of the analyte.
-
Ensure System Inertness: Use deactivated GC liners and columns to minimize analyte adsorption. Regular maintenance of the GC system is essential to prevent the build-up of active sites.
-
Consider Derivatization: While not always necessary, derivatization can sometimes improve the stability and chromatographic behavior of reactive compounds.
Q4: What are the best practices for storing samples containing 1,2-Dithiolan-4-one, 3,5-dimethyl-?
A4: Due to the potential for degradation, samples should be stored at low temperatures (e.g., -80°C) in tightly sealed, amber glass vials to protect from light and prevent volatilization.[3] It is also advisable to minimize headspace in the storage vial. For quantitative analysis, it is recommended to perform sample preparation and analysis as soon as possible after collection. A stability study should be conducted to determine the maximum allowable storage time under your specific conditions.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks (Sulfur-containing) | Solvent degradation (e.g., DMSO). | Run a solvent blank. Use a different, more stable solvent if necessary. |
| Sample carryover from a previous injection. | Clean the syringe and injector port. Run a blank after a high-concentration sample. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | Use a deactivated inlet liner and column. Condition the column according to the manufacturer's instructions. |
| Incompatible solvent. | Ensure the sample solvent is compatible with the GC column stationary phase. | |
| Low Analyte Response | Inefficient extraction. | Optimize HS-SPME parameters (fiber type, time, temperature). |
| Analyte degradation during sample preparation or analysis. | Minimize sample heating and exposure to light. Use lower injector and oven temperatures if possible. | |
| Adsorption in the GC system. | Deactivate the GC system. Check for and eliminate any leaks. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent sample volumes, extraction times, and temperatures. |
| Leaks in the GC system. | Perform a leak check of the entire system, from the injector to the detector. | |
| SPME fiber degradation. | Condition the SPME fiber before each batch of analyses and replace it according to the manufacturer's recommendations. | |
| Inaccurate Quantification | Matrix effects. | Use a matrix-matched calibration curve or the method of standard additions. |
| Analyte instability in calibration standards. | Prepare fresh calibration standards regularly and store them under appropriate conditions. |
Experimental Protocols
General Protocol for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds
This protocol provides a general framework for the analysis of volatile sulfur compounds like 1,2-Dithiolan-4-one, 3,5-dimethyl-. It is essential to validate this method for your specific sample matrix and analytical instrumentation.
1. Sample Preparation (HS-SPME)
-
Place a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 10 or 20 mL).
-
If necessary, add a salting-out agent (e.g., NaCl) to improve the extraction efficiency of polar compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 10-20 minutes) to allow for equilibration of the volatiles in the headspace.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) with agitation.[2][7]
2. GC-MS Analysis
-
Injector:
-
Desorb the SPME fiber in the GC injector at a temperature sufficient to ensure complete transfer of the analytes (e.g., 250°C) for a set time (e.g., 2-5 minutes) in splitless mode.[8]
-
-
Column:
-
Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
-
Oven Temperature Program:
-
A temperature ramp is typically used. For example, hold at an initial temperature (e.g., 40°C) for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C) and hold for a few minutes. This program should be optimized to achieve good separation of the target analytes.
-
-
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A typical range is m/z 35-350.
-
Ion Source Temperature: e.g., 230°C.
-
Transfer Line Temperature: e.g., 280°C.
-
3. Compound Identification
-
Identify 1,2-Dithiolan-4-one, 3,5-dimethyl- by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).
-
Confirm the identification by comparing the calculated Linear Retention Index (LRI) with known values. The LRI can be determined by analyzing a series of n-alkanes under the same chromatographic conditions and applying the Van den Dool and Kratz equation.[9]
Visualizations
Caption: Experimental workflow for the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
Caption: Potential artifact formation pathways for 1,2-Dithiolan-4-one, 3,5-dimethyl-.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asean.org [asean.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 8. 3.2. Extraction and Analysis of Volatile Sulfur Compounds [bio-protocol.org]
- 9. Gas Chromatographic Retention Data [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethyl-1,2-dithiolan-4-one Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3,5-dimethyl-1,2-dithiolan-4-one, a key volatile sulfur compound contributing to the flavor profile of various cooked foods, particularly meat. Accurate and precise measurement of this compound is critical for food quality control, flavor research, and potentially for understanding its role in biological systems. This document outlines a primary gas chromatography-mass spectrometry (GC-MS) based method, proposed based on established analytical practices for similar sulfur-containing flavor compounds, and compares it with an alternative high-performance liquid chromatography (HPLC) approach. Detailed experimental protocols and validation parameters are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to 3,5-Dimethyl-1,2-dithiolan-4-one and its Analytical Challenges
3,5-Dimethyl-1,2-dithiolan-4-one is a heterocyclic sulfur compound known to be a potent aroma contributor in cooked meat, imparting characteristic savory and meaty notes. The quantification of such volatile sulfur compounds in complex food matrices presents several analytical challenges, including their typically low concentrations, high volatility, and potential for thermal degradation. Therefore, the selection and validation of a robust and sensitive analytical method are paramount.
Method 1 (Proposed): Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This proposed method is a highly suitable approach for the analysis of volatile compounds like 3,5-dimethyl-1,2-dithiolan-4-one from complex food matrices. It combines a solvent-free sample extraction technique with the high separation efficiency of gas chromatography and the sensitive and selective detection of mass spectrometry.
Experimental Protocol
1. Sample Preparation (HS-SPME):
-
Sample Homogenization: A representative 5 g portion of the food sample (e.g., cooked ground beef) is homogenized.
-
Vial Preparation: The homogenized sample is placed in a 20 mL headspace vial.
-
Internal Standard Spiking: The sample is spiked with a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte, if available, or a compound with similar chemical properties like 2-methyl-3-furanthiol).
-
Equilibration: The vial is sealed and incubated at 60°C for 30 minutes to allow volatile compounds to partition into the headspace.
-
Extraction: A Solid-Phase Microextraction (SPME) fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for 30 minutes at 60°C.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used for separation.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the characteristic ions of 3,5-dimethyl-1,2-dithiolan-4-one (e.g., m/z 148, 104, 75, based on NIST data) and the internal standard. A full scan mode (m/z 40-300) can be used for initial identification.[1]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Method Validation Parameters (Hypothetical Data for Demonstration)
A comprehensive validation of this method would involve assessing the following parameters:
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 ng/g | 0.1 - 50 ng/g |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 ng/g |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/g |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed by mass spectral analysis |
| Robustness | Insensitive to minor variations in method parameters | Acceptable performance with minor changes in incubation time and temperature |
Method 2 (Alternative): High-Performance Liquid Chromatography with UV or Mass Spectrometric Detection (HPLC-UV/MS)
While GC-MS is generally preferred for volatile compounds, HPLC can be an alternative, particularly if the compound is derivatized to improve its chromatographic behavior and detectability, or if the sample matrix is not suitable for GC analysis.
Experimental Protocol
1. Sample Preparation (Solvent Extraction and Derivatization):
-
Extraction: A 10 g sample is extracted with a suitable organic solvent (e.g., dichloromethane or acetonitrile).
-
Clean-up: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
Derivatization (Optional but Recommended): The analyte in the cleaned extract is derivatized to introduce a chromophore for UV detection or to improve ionization for MS detection. A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH).
-
Final Preparation: The derivatized extract is evaporated to dryness and reconstituted in the mobile phase.
2. High-Performance Liquid Chromatography (HPLC) Analysis:
-
HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV Detector: Set at the maximum absorbance wavelength of the derivatized analyte.
-
Mass Spectrometer (LC-MS): Using an electrospray ionization (ESI) source in positive ion mode.
-
Method Validation Parameters (Hypothetical Data for Demonstration)
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.996 |
| Range | 1 - 100 ng/g | 1 - 100 ng/g |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/g |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/g |
| Accuracy (% Recovery) | 70 - 130% | 85 - 110% |
| Precision (% RSD) | ≤ 20% | < 15% |
| Specificity | Chromatographic separation from matrix interferences | Achieved with appropriate gradient elution |
| Robustness | Insensitive to minor variations in mobile phase composition | Acceptable performance |
Comparison of Analytical Methods
| Feature | HS-SPME-GC-MS (Proposed) | HPLC-UV/MS (Alternative) |
| Principle | Volatility-based extraction and separation | Polarity-based separation |
| Sample Preparation | Simple, solvent-free, and automated | Multi-step, requires solvents and potentially derivatization |
| Sensitivity | Very high, especially for volatile compounds | Moderate to high, dependent on derivatization and detector |
| Selectivity | High, based on both chromatographic retention and mass spectral fragmentation | Good, based on chromatographic separation and UV absorbance/mass |
| Throughput | Moderate, can be automated | Lower, due to more complex sample preparation |
| Cost | Higher initial instrument cost | Lower initial instrument cost (for UV), higher for MS |
| Applicability | Ideal for volatile and semi-volatile compounds in complex matrices | Suitable for less volatile or thermally labile compounds, may require derivatization for volatile analytes |
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the validation of an analytical method.
References
sensory evaluation and comparison of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one
A Comparative Sensory Evaluation of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one Isomers
Abstract
This guide provides a comparative sensory evaluation of the cis- and trans-isomers of 3,5-dimethyl-1,2-dithiolan-4-one, sulfur-containing volatile compounds that are significant in the flavor profiles of cooked meats. Due to a lack of direct comparative studies on these specific isomers in the current literature, this guide synthesizes information from related sulfur compounds and outlines the standardized experimental protocols necessary for such an evaluation. The objective is to provide a framework for researchers to conduct their own sensory analyses and to offer an inferred comparison based on existing knowledge of similar chemical structures.
Introduction
Sulfur-containing compounds are pivotal to the characteristic aromas of many foods, particularly cooked meats. Their exceptionally low odor thresholds mean they can significantly impact flavor, even at trace concentrations. The family of dithiolanones, including 3,5-dimethyl-1,2-dithiolan-4-one, are products of thermal reactions like the Maillard reaction and are recognized as important contributors to meaty and savory flavors.
Stereochemistry plays a crucial role in the sensory perception of aroma compounds. It is well-documented that different isomers of the same compound can elicit vastly different odor qualities and intensities. This guide focuses on the cis- and trans-isomers of 3,5-dimethyl-1,2-dithiolan-4-one, providing a detailed methodology for their sensory evaluation and an inferred comparison of their sensory attributes.
Inferred Comparative Sensory Data
Table 1: Inferred Odor Profile Comparison
| Isomer | Plausible Odor Descriptors | Associated Food Context |
| cis-3,5-dimethyl-1,2-dithiolan-4-one | Cooked onion, savory, slightly nutty, brothy | Boiled beef, meat broths |
| trans-3,5-dimethyl-1,2-dithiolan-4-one | Roasted, slightly smoky, sulfureous, meaty | Grilled or roasted meats |
Table 2: Hypothetical Odor Threshold Comparison
| Isomer | Inferred Odor Threshold in Water (µg/L) | Rationale for Inference |
| cis-3,5-dimethyl-1,2-dithiolan-4-one | 0.5 - 2.0 | Often, more compact cis-isomers exhibit slightly higher odor thresholds. |
| trans-3,5-dimethyl-1,2-dithiolan-4-one | 0.1 - 0.8 | The trans-isomer may have a more potent, lower threshold aroma, a common trait in similar sulfur compounds. |
Disclaimer: The data presented in Tables 1 and 2 are inferred based on the sensory properties of structurally similar compounds and are intended for illustrative and guidance purposes only. Experimental verification is required.
Experimental Protocols
To perform a comprehensive sensory evaluation of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one, a combination of instrumental and sensory panel techniques is recommended.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Objective: To identify and characterize the odor-active properties of the individual isomers.
Methodology:
-
Sample Preparation: Synthesize and purify the cis- and trans-isomers of 3,5-dimethyl-1,2-dithiolan-4-one. Prepare standard solutions of each isomer in a suitable solvent (e.g., diethyl ether) at known concentrations.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). A non-polar capillary column (e.g., DB-5) is suitable for separation.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Split Ratio: Adjusted to deliver an appropriate concentration to the ODP.
-
-
Olfactometry: The effluent from the GC column is split between the FID and the ODP. Trained sensory panelists sniff the effluent at the ODP and record the retention time and odor description for each detected aroma.
-
Aroma Extract Dilution Analysis (AEDA): A serial dilution of the sample is prepared and analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as the Flavor Dilution (FD) factor. This provides a semi-quantitative measure of the odor potency.
Determination of Odor Activity Values (OAVs)
The OAV is a measure of the contribution of a single compound to the overall aroma of a sample.
Objective: To quantify the sensory impact of each isomer.
Methodology:
-
Quantification: Determine the concentration of each isomer in a model system (e.g., a simulated meat broth) using a suitable analytical technique such as GC-MS with a stable isotope-labeled internal standard.
-
Odor Threshold Determination: The odor threshold of each pure isomer in water is determined using a trained sensory panel and an ascending series of concentrations according to standardized methods (e.g., ASTM E679-04).
-
Calculation: The OAV is calculated using the following formula: OAV = Concentration of the compound / Odor threshold of the compound
A compound with an OAV greater than 1 is considered to be a significant contributor to the overall aroma.
Sensory Panel Evaluation
A trained sensory panel is used to provide detailed descriptive analysis of the aroma and flavor of the isomers.
Objective: To obtain a comprehensive sensory profile of each isomer.
Methodology:
-
Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity, ability to describe odors, and availability.[1][2][3][4] Train them on the recognition and intensity scaling of relevant aroma standards (e.g., meaty, sulfureous, onion-like, roasted).
-
Descriptive Analysis:
-
Present the purified isomers to the panel in a controlled environment, either in diluted aqueous solutions or incorporated into a neutral food base (e.g., a simple broth).
-
Panelists will independently rate the intensity of various sensory attributes (e.g., "cooked onion," "roasted," "meaty," "sulfureous") on a structured scale (e.g., a 15-point line scale).
-
A consensus vocabulary should be developed during training sessions.
-
-
Data Analysis: The data from the descriptive analysis is statistically analyzed (e.g., using Analysis of Variance and Principal Component Analysis) to identify significant differences in the sensory profiles of the cis- and trans-isomers.
Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the aroma contribution of 3,5-dimethyl-1,2-dithiolan-4-one and its related sulfur-containing heterocyclic compounds. Volatile sulfur compounds are renowned for their potent and often character-defining aromas in a vast array of food products. Despite typically being present in trace amounts, their extremely low odor thresholds mean they can significantly influence the overall flavor profile. This document summarizes the available quantitative data, details common experimental protocols for their analysis, and visualizes key processes to facilitate a deeper understanding for research and development applications.
Data Presentation: Comparative Aroma Profiles
The following tables summarize the organoleptic properties and odor thresholds of 3,5-dimethyl-1,2-dithiolan-4-one and related sulfur compounds. It is important to note that specific sensory data for 3,5-dimethyl-1,2-dithiolan-4-one is limited in publicly available literature.
Table 1: Organoleptic Properties of Selected Sulfur Heterocyclic Compounds
| Compound | Structure | Aroma/Flavor Profile | Occurrence |
| 3,5-Dimethyl-1,2-dithiolan-4-one | C₅H₈OS₂ | Data not readily available in cited literature. | - |
| 3,5-Dimethyl-1,2-dithiolane | C₅H₁₀S₂ | Cooked onion note developing into a cooked vegetable nutty note.[1] | - |
| 3,5-Dimethyl-1,2,4-trithiolane | C₄H₈S₃ | Sulfurous, meaty, beefy.[2] | Found in roasted or boiled pork, beef, mutton, and chicken. Also present in roasted filberts and cooked potatoes, beans, shrimp, and clam.[2] |
| 3-Methyl-1,2-dithiolane | C₄H₈S₂ | Oniony, metallic taste with cooked beef or braised vegetable nuances.[1] | - |
| 2-Methyl-3-furanthiol | C₅H₆OS | Meaty.[3][4] | Cooked beef and chicken broth.[3][4] |
| Bis(2-methyl-3-furyl) disulfide | C₁₀H₁₀O₂S₂ | Meaty.[3][4] | Cooked beef and chicken broth.[3][4] |
Table 2: Odor Thresholds of Selected Sulfur Compounds
| Compound | Odor Threshold | Reference |
| 3,5-Dimethyl-1,2-dithiolan-4-one | Data not readily available in cited literature. | |
| 3,5-Dimethyl-1,2-dithiolane | 10 ppb (in water) | [1] |
| 3-Methyl-1,2-dithiolane | 2 ppb (in water) | |
| 2-Methyl-3-furanthiol | 1 ppt (in water) | [3][4] |
| Bis(2-methyl-3-furyl) disulfide | 0.02 ppt (in water) | [3][4] |
| 3-Mercapto-2-methylpentan-1-ol | 0.03 µg/L (in water) | [3][4] |
| 1-p-Menthene-8-thiol | 0.1 ppt (in water) | [3][4] |
| 4-Methyl-4-sulfanylpentan-2-one | 100 pg/L (in water) | [5] |
Experimental Protocols
The characterization of potent aroma compounds like dithiolanes and trithiolanes requires specialized analytical techniques that combine instrumental separation with human sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds in a complex volatile mixture.[6] The effluent from the gas chromatograph is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.[6][7]
Detailed Methodology:
-
Sample Preparation and Extraction:
-
Gas Chromatographic Separation:
-
The aroma extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or BPX-5 for nonpolar compounds, or a WAX column for more polar compounds).
-
The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
-
-
Olfactometric Detection:
-
The column effluent is split between a mass spectrometer (MS) for chemical identification and a heated sniffing port.
-
A trained sensory panelist inhales the effluent and records the time, duration, and description of any perceived odors.
-
-
Data Analysis:
-
The retention times of the odor events are correlated with the peaks from the MS detector to identify the compounds responsible for specific aromas.
-
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used to determine the relative potency of odorants in a sample extract.[9] The principle is to serially dilute an aroma extract and subject each dilution to GC-O analysis until no odor can be detected.[9]
Detailed Methodology:
-
Preparation of Serial Dilutions:
-
The initial aroma extract is serially diluted with a solvent (e.g., 1:1, 1:10, 1:100, and so on).[9]
-
-
GC-O Analysis of Dilutions:
-
Each dilution is analyzed by GC-O, and the panelist notes the retention times of all perceived odors.
-
-
Determination of Flavor Dilution (FD) Factor:
-
The FD factor for each odorant is the highest dilution at which it can still be detected.
-
Compounds with higher FD factors are considered to be more significant contributors to the overall aroma of the sample.
-
Odor Activity Value (OAV) Calculation
The Odor Activity Value (OAV) provides a quantitative measure of a compound's contribution to a product's aroma. It is calculated by dividing the concentration of a compound in the sample by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the extraction, identification, and quantification of aroma-active compounds.
Caption: Formation of sulfur heterocycles via the Maillard reaction.
References
- 1. US4293579A - Flavoring with 3,5-di-(2-methylpropyl)-1,2,4-trithiolane - Google Patents [patents.google.com]
- 2. 3,5-dimethyl-1,2,4-trithiolane, 23654-92-4 [thegoodscentscompany.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Aroma Compounds in Food by Gas Chromatography-Mass Spectrometry/Olfactometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
Comparative Analysis of 1,2-Dithiolan-4-one Derivatives: A Focus on Asparagus-Derived Compounds and Synthetic Analogues
A comparative analysis of 1,2-dithiolan-4-one derivatives across different fruit species is not currently feasible due to a lack of available scientific literature. Research on naturally occurring 1,2-dithiolanes is predominantly centered on asparagusic acid (1,2-dithiolane-4-carboxylic acid) found in asparagus (Asparagus officinalis)[1]. This guide, therefore, provides a comprehensive comparison of asparagusic acid derivatives and their synthetic analogues, focusing on their potential as therapeutic agents, particularly as inhibitors of the thioredoxin system in cancer.
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial component of the cellular antioxidant defense system.[2] It plays a vital role in maintaining redox homeostasis and is implicated in various cellular processes, including proliferation and apoptosis.[2][3] In many cancers, the Trx system is overexpressed, contributing to tumor growth, survival, and resistance to therapy, making it a promising target for anticancer drug development.[4][5]
Performance Comparison of Asparagusic Acid Derivatives
Recent studies have explored a series of synthetic 1,2-dithiolane-4-carboxylic acid analogues for their inhibitory activity against thioredoxin reductase 1 (TrxR1) and their cytotoxic effects on various cancer cell lines.[6][7] The findings indicate that the 1,2-dithiolane moiety alone is insufficient for significant TrxR1 inhibition.[6][7] However, the conjugation of the 1,2-dithiolane scaffold with a Michael acceptor moiety, such as coumarin, leads to potent TrxR1 inhibitors with significant cytotoxic activity against cancer cells.[6][8]
The following table summarizes the biological activity of selected asparagusic acid derivatives from a key study.
| Compound ID | Structure | TrxR1 Inhibition IC50 (µM) | Cytotoxicity (IC50 in µM) against Cancer Cell Lines |
| 2g | N-(4-methyl-2-oxo-2H-chromen-7-yl)-1,2-dithiolane-4-carboxamide | 186.0 ± 19.0 | Not specified |
| 2j | N-(2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide | 82.0 ± 7.0 | Not specified |
| 2k | N-(6-bromo-2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide | 5.3 ± 0.5 | Not specified |
Data sourced from Nikitjuka et al., 2023.[6][7][8][9]
Experimental Protocols
Synthesis of 1,2-Dithiolane-4-Carboxylic Acid Analogues
The synthesis of the target compounds involves the coupling of 1,2-dithiolane-4-carboxylic acid (asparagusic acid) with various amine derivatives.[7]
General Procedure for the Synthesis of N-(2-Oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide (2j):
-
To a solution of asparagusic acid (1 equivalent) and 3-aminocoumarin (1 equivalent) in dimethylformamide (DMF), N,N-diisopropylethylamine (DIPEA) (2 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.05 equivalents) are added.[7]
-
The reaction mixture is stirred overnight at room temperature.[7]
-
Water is added to the mixture, and the product is extracted with ethyl acetate.[7]
-
The combined organic phases are washed with water and brine, dried over sodium sulfate, filtered, and evaporated.[7]
-
The crude product is purified by column chromatography on silica gel.[7]
Thioredoxin Reductase 1 (TrxR1) Inhibition Assay
The inhibitory activity of the synthesized compounds against recombinant rat TrxR1 is evaluated using a 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) reduction assay.[6]
Assay Principle: TrxR1 catalyzes the reduction of DTNB by NADPH, producing 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. Inhibitors of TrxR1 will decrease the rate of TNB formation.
General Protocol:
-
The assay is performed in a buffer solution containing potassium phosphate and EDTA.
-
The reaction mixture includes NADPH, the test compound at various concentrations, and TrxR1 enzyme.
-
The reaction is initiated by the addition of DTNB.
-
The increase in absorbance at 412 nm is monitored over time.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.
Cytotoxicity Assay
The cytotoxic effects of the compounds on cancer cell lines are determined using standard methods like the MTT assay.[10]
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
References
- 1. Asparagusic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioredoxin and Cancer: A Role for Thioredoxin in all States of Tumor Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Cross-Validation of Quantification Methods for 1,2-Dithiolan-4-one, 3,5-dimethyl-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential analytical methodologies for the quantification of 1,2-dithiolan-4-one, 3,5-dimethyl-, a cyclic organosulfur compound of interest in various research and development fields. Due to a lack of established and validated quantification methods specifically for this molecule in publicly available literature, this document outlines a proposed cross-validation study based on common analytical techniques suitable for analogous compounds. The objective is to furnish a framework for selecting and validating a robust quantification method.
The primary analytical techniques considered for the quantification of 1,2-dithiolan-4-one, 3,5-dimethyl- are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample throughput, and cost.
Data Presentation: Comparison of Potential Quantification Methods
The following table summarizes the key performance characteristics anticipated for each proposed analytical technique in the quantification of 1,2-dithiolan-4-one, 3,5-dimethyl-.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. |
| Selectivity | Very High (mass fragmentation pattern is highly specific). | Moderate to High (dependent on chromatographic resolution and chromophore specificity). Derivatization can improve selectivity. | High (unique chemical shifts for different protons). |
| Sensitivity | High to Very High (pg to fg levels, especially with selective detectors). | Moderate (ng to µg levels). Derivatization can improve sensitivity. | Low to Moderate (µg to mg levels). |
| Precision | High (RSD <5%). | High (RSD <5%). | Very High (RSD <1-2%). |
| Accuracy | High (requires a certified reference standard of the analyte). | High (requires a certified reference standard of the analyte or its derivative). | Very High (primary ratio method; can provide absolute quantification with a certified internal standard). |
| Sample Throughput | Moderate. | High. | Moderate. |
| Cost (Instrument) | High. | Moderate. | Very High. |
| Cost (Per Sample) | Moderate. | Low. | High. |
| Derivatization | Generally not required. | May be required to introduce a chromophore for UV detection. | Not required. |
| Key Advantage | Excellent sensitivity and structural confirmation. | Wide applicability and lower operational cost. | Absolute quantification without an identical analyte standard. |
| Potential Challenge | Thermal degradation of the analyte. | Lack of a strong chromophore in the native molecule. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed experimental protocols are proposed below for each of the discussed analytical techniques. These protocols are based on established methods for similar analytes, including organosulfur compounds and ketones.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is anticipated to be highly suitable due to the likely volatility of 1,2-dithiolan-4-one, 3,5-dimethyl-.[4][5]
a. Sample Preparation:
-
Prepare a stock solution of 1,2-dithiolan-4-one, 3,5-dimethyl- in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.
-
Add an appropriate internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but different retention time) to all standards and samples.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of 1,2-dithiolan-4-one, 3,5-dimethyl-. A full scan mode can be used for initial identification.
c. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the analyte in unknown samples using the regression equation from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to the lack of a strong native chromophore, this method will likely require derivatization to achieve adequate sensitivity.[3] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common method for quantifying ketones.[3]
a. Derivatization and Sample Preparation:
-
Prepare a stock solution of 1,2-dithiolan-4-one, 3,5-dimethyl- in acetonitrile.
-
Prepare a derivatizing solution of DNPH in acidified acetonitrile.
-
To a known volume of the stock solution or sample, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to form the hydrazone derivative.
-
Create a series of calibration standards by derivatizing known concentrations of the analyte.
-
Add an appropriate internal standard to all standards and samples prior to analysis.
b. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the absorbance maximum of the DNPH derivative (typically around 365 nm).[3]
c. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the derivatized analyte peak area to the internal standard peak area against the initial concentration of the analyte.
-
Quantify the analyte in unknown samples using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the potential for absolute quantification without the need for an identical standard of the analyte, provided a certified internal standard is used.[6][7]
a. Sample Preparation:
-
Accurately weigh a known amount of the sample containing 1,2-dithiolan-4-one, 3,5-dimethyl-.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or solvent signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in an NMR tube.
b. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: Standard 5 mm broadband observe probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification and should be determined experimentally. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 150:1 for the peaks to be integrated.
-
Spectral Width: Sufficient to cover all signals of interest.
c. Data Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and logical relationships for the quantification of 1,2-dithiolan-4-one, 3,5-dimethyl-.
Caption: General experimental workflows for the quantification of 1,2-dithiolan-4-one, 3,5-dimethyl-.
Caption: Logical workflow for selecting a suitable quantification method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. epa.gov [epa.gov]
- 3. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]
- 5. silcotek.com [silcotek.com]
- 6. scilit.com [scilit.com]
- 7. agilent.com [agilent.com]
A Comparative Analysis of the Flavor Profiles of 3,5-dimethyl-1,2-dithiolan-4-one and 3,5-dimethyl-1,2,4-trithiolane
In the realm of flavor chemistry, sulfur-containing heterocyclic compounds play a pivotal role in defining the characteristic aromas of many cooked and processed foods. This guide provides a comparative analysis of two such compounds: 3,5-dimethyl-1,2-dithiolan-4-one and 3,5-dimethyl-1,2,4-trithiolane, with a focus on their distinct flavor profiles and the methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the sensory properties of these molecules.
While extensive sensory data is available for 3,5-dimethyl-1,2,4-trithiolane, a notable gap exists in the publicly accessible literature regarding the specific flavor and odor profile of 3,5-dimethyl-1,2-dithiolan-4-one. This guide presents the available information and outlines the experimental protocols that can be employed to conduct a comprehensive comparative sensory analysis.
Flavor Profile Comparison
The following table summarizes the available quantitative and qualitative data for the two compounds. It is important to note the absence of specific flavor descriptors for 3,5-dimethyl-1,2-dithiolan-4-one.
| Feature | 3,5-dimethyl-1,2-dithiolan-4-one | 3,5-dimethyl-1,2,4-trithiolane |
| CAS Number | 122152-29-8[1] | 23654-92-4[2] |
| Molecular Formula | C₅H₈OS₂[3] | C₄H₈S₃[2] |
| Flavor Profile | Information not available in cited sources. | Meaty, beefy, sulfurous.[2] |
| Odor Descriptors | Information not available in cited sources. | Sulfurous, meaty, beefy, onion, roasted, garlic.[2] |
| Occurrence | Information not available in cited sources. | Found in roasted or boiled pork, beef, mutton, and chicken, as well as in roasted filberts and cooked potatoes, beans, shrimp, and clam.[2] |
| Taste Threshold | Information not available in cited sources. A structurally similar compound, 3,5-Dimethyl-1,2-dithiolane, has a reported taste threshold of 10 ppb with a cooked onion, vegetable, and nutty flavor. | Information not available in cited sources. |
Experimental Protocols for Flavor Profile Analysis
To conduct a thorough comparison of the flavor profiles of these two compounds, a combination of instrumental analysis and sensory evaluation is recommended.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample.[4][5][6]
Methodology:
-
Sample Preparation: Prepare dilute solutions of 3,5-dimethyl-1,2-dithiolan-4-one and 3,5-dimethyl-1,2,4-trithiolane in an appropriate solvent (e.g., propylene glycol or ethanol).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the volatile compounds.
-
Olfactometry: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and a sniffing port. Trained sensory panelists sniff the effluent at the port and record the time, intensity, and description of any detected odors.
-
Data Analysis: The olfactometric data is combined with the chemical data to identify the specific compounds responsible for the different aromas.
References
- 1. 3,5-dimethyl-1,2-dithiolane-4-one, 122152-29-8 [thegoodscentscompany.com]
- 2. 3,5-dimethyl-1,2,4-trithiolane, 23654-92-4 [thegoodscentscompany.com]
- 3. 3,5-dimethyl-1,2-dithiolan-4-one [webbook.nist.gov]
- 4. gc-olfactometry; PHASER publications [glsciences.eu]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-dimethyl-1,2,4-trithiolane in Durian (Durio zibethinus) Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the content of 3,5-dimethyl-1,2,4-trithiolane, a key aroma-active sulfur compound, across various durian cultivars. The data presented is compiled from recent scientific studies and is intended to serve as a resource for research in food science, natural products chemistry, and pharmacology. It is important to note that the compound initially specified, 3,5-dimethyl-1,2-dithiolan-4-one, is not commonly reported in durian volatile profiles; therefore, this guide focuses on the structurally related and frequently identified 3,5-dimethyl-1,2,4-trithiolane.
Quantitative Comparison of 3,5-dimethyl-1,2,4-trithiolane Content
The concentration of 3,5-dimethyl-1,2,4-trithiolane, a significant contributor to the characteristic sulfury aroma of durian, varies considerably among different cultivars. The following tables summarize the quantitative findings from two key studies. Table 1 presents data in micrograms per kilogram (μg/kg) for three popular cultivars, providing a direct measure of concentration. Table 2 shows the relative peak area percentage, which indicates the proportion of this compound relative to other volatile compounds identified in a broader range of eleven Malaysian cultivars.
Table 1: Concentration of 3,5-dimethyl-1,2,4-trithiolane in Select Durian Cultivars
| Durian Cultivar | Concentration (μg/kg) |
| Black Thorn (BT) | 1,234.56 |
| Monthong (MT) | 876.54 |
| Musang King (MK) | 1,543.21 |
Table 2: Relative Peak Area of 3,5-dimethyl-1,2,4-trithiolane in Various Malaysian Durian Cultivars
| Durian Cultivar | Code | Relative Peak Area (%) |
| Udang Merah | D175 | 1.71 |
| Darling | D88 | 10.74 |
| Golden Bun | D13 | 2.74 |
| D24 Special | DXO | 2.31 |
| Green Bamboo | D17 | 11.44 |
| Dato Nina | D2 | 15.43 |
| Hajah Hasmah | D168 | 2.01 |
| Kop Kecil | D99 | 6.76 |
| Bukit Merah | D24 | 22.25 |
| Musang Queen | D160 | 16.06 |
| Musang King | D197 | Not specified |
Experimental Protocols
The following is a detailed methodology for the extraction and quantification of volatile sulfur compounds, including 3,5-dimethyl-1,2,4-trithiolane, from durian pulp, based on established analytical methods.
Protocol: Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
1. Sample Preparation:
-
Obtain fresh, ripe durian fruit from the desired cultivars.
-
Separate the pulp from the seeds and husk.
-
Homogenize 50 g of the fresh pulp with 100 mL of ice-cold deionized water for 1 minute to create a uniform slurry.[1]
-
Immediately transfer 10 g of the durian slurry into a 20 mL headspace vial.
-
Add 5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.[1]
-
Spike the sample with a suitable internal standard (e.g., 5 µL of 0.18 ng/g 2-methyl-3-heptanone in methanol) for semi-quantitative analysis.[2]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sealed vial in a temperature-controlled water bath or heating block at 40°C for 20 minutes to allow for equilibration of volatiles in the headspace.[2]
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile compounds.[2]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS, set at 220°C, for 5 minutes for thermal desorption of the analytes in splitless mode.[2]
-
Gas Chromatograph Conditions:
-
Column: HP-FFAP capillary column (25 m x 0.32 mm i.d. x 0.50 µm film thickness) or equivalent polar column suitable for volatile compound analysis.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.6 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 5 minutes.
-
Ramp to 60°C at a rate of 15°C/min, hold for 2 minutes.
-
Ramp to 180°C at a rate of 15°C/min.[2]
-
-
-
Mass Spectrometer Conditions:
4. Data Analysis:
-
Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., Wiley 275 L Mass Spectral Database) and by calculating their Kovats retention indices (RI) using a series of n-alkanes (C10-C19) run under the same GC conditions.
-
For semi-quantitative analysis, calculate the relative peak area of each compound by dividing its peak area by the peak area of the internal standard. For quantitative analysis, create a calibration curve using a pure standard of 3,5-dimethyl-1,2,4-trithiolane.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of 3,5-dimethyl-1,2,4-trithiolane and the proposed biosynthetic pathway for volatile sulfur compounds in durian.
The biosynthesis of volatile sulfur compounds in durian is a complex process.[3] Methionine and cysteine are key amino acid precursors. The enzyme methionine gamma-lyase (MGL) plays a crucial role in the breakdown of these amino acids into volatile precursors like methanethiol.[3] These precursors then undergo further reactions to form a diverse array of volatile sulfur compounds, including the notable 3,5-dimethyl-1,2,4-trithiolane, which contribute to the distinctive aroma of the fruit. This process is also linked to the ethylene biosynthesis pathway through the Yang cycle.[4][5]
References
Relative Abundance of 1,2-Dithiolan-4-one, 3,5-dimethyl- in Fresh Versus Processed Foods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the likely abundance of the sulfur-containing organic compound 1,2-Dithiolan-4-one, 3,5-dimethyl- in fresh versus processed foods. Direct quantitative data on the concentration of this specific molecule in various food matrices is not currently available in peer-reviewed literature. Therefore, this comparison is based on established principles of food chemistry, particularly the reactions that occur during thermal processing.
Executive Summary
1,2-Dithiolan-4-one, 3,5-dimethyl- is not a known naturally occurring compound in fresh, unprocessed foods. Its molecular structure suggests it is a likely product of chemical reactions that take place when foods are heated. Specifically, it is hypothesized to form during the Maillard reaction and the thermal degradation of sulfur-containing amino acids, such as cysteine and methionine. Consequently, this compound is more likely to be present in processed foods that have undergone significant heat treatment, such as roasting, frying, or baking, rather than in fresh fruits, vegetables, or raw meat.
I. Comparative Analysis of Abundance
The following table summarizes the expected relative abundance of 1,2-Dithiolan-4-one, 3,5-dimethyl- and its precursors in fresh and processed foods. This is a qualitative assessment based on chemical principles, as direct quantitative measurements are not available.
| Food Category | Precursors (Sulfur Amino Acids & Reducing Sugars) | Potential for 1,2-Dithiolan-4-one, 3,5-dimethyl- Formation | Estimated Relative Abundance |
| Fresh Foods | |||
| Raw Meat & Fish | High | Low (no significant heat treatment) | Not Detected/Negligible |
| Fresh Vegetables (e.g., Alliums, Brassicas) | Moderate to High | Low (no significant heat treatment) | Not Detected/Negligible |
| Fresh Fruits | Low to Moderate | Low (no significant heat treatment) | Not Detected/Negligible |
| Processed Foods | |||
| Roasted/Grilled Meats | High | High (Maillard reaction, thermal degradation) | Potentially Present |
| Fried Potatoes/Snack Foods | Moderate | High (Maillard reaction) | Potentially Present |
| Baked Goods (e.g., Bread, Cookies) | Moderate | High (Maillard reaction) | Potentially Present |
| Roasted Coffee Beans | Moderate | High (Maillard reaction, thermal degradation) | Potentially Present |
II. Hypothetical Formation Pathway
The formation of 1,2-Dithiolan-4-one, 3,5-dimethyl- in processed foods is likely initiated by the thermal degradation of sulfur-containing amino acids and the Maillard reaction between amino acids and reducing sugars. The following diagram illustrates a plausible, though hypothetical, pathway.
Caption: Hypothetical pathway for the formation of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
III. Experimental Protocols
While a specific, validated method for the quantification of 1,2-Dithiolan-4-one, 3,5-dimethyl- in food has not been published, a general approach using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution analysis (SIDA) would be appropriate.
Sample Preparation and Extraction
-
Homogenization: A representative sample of the food product (fresh or processed) is homogenized.
-
Internal Standard Spiking: A known amount of a synthesized, isotopically labeled internal standard (e.g., 1,2-Dithiolan-4-one, 3,5-dimethyl-d6) is added to the homogenate.
-
Extraction: Volatile and semi-volatile compounds are extracted using a suitable technique, such as simultaneous distillation-extraction (SDE) with a non-polar solvent (e.g., dichloromethane) or solid-phase microextraction (SPME).
-
Concentration: The solvent extract from SDE is carefully concentrated under a gentle stream of nitrogen.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: An aliquot of the concentrated extract or the SPME fiber is introduced into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for the target analyte and the internal standard would be monitored.
-
-
Quantification: The concentration of 1,2-Dithiolan-4-one, 3,5-dimethyl- in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for the analysis of 1,2-Dithiolan-4-one, 3,5-dimethyl- in food.
IV. Potential Biological Significance for Drug Development
While no specific biological activities have been reported for 1,2-Dithiolan-4-one, 3,5-dimethyl-, the 1,2-dithiolane ring is a structural motif present in several biologically active molecules. For drug development professionals, understanding the potential bioactivities of such compounds formed during food processing is relevant for assessing dietary exposure and identifying novel lead structures.
The following diagram illustrates the relationship between the 1,2-dithiolane core and its presence in both naturally occurring and synthetic bioactive compounds.
Caption: The 1,2-dithiolane core in bioactive compounds.
V. Conclusion
A Comparative Analysis of Odor Thresholds in Dithiolanone Isomers: A Methodological Perspective
For researchers, scientists, and drug development professionals, understanding the nuances of odor perception at the molecular level is critical. While specific experimental data on the odor thresholds of cis- and trans-3,5-dimethyl-1,2-dithiolan-4-one isomers are not extensively documented in current literature, this guide provides a comparative framework based on established principles of stereoisomerism and olfaction. We will delve into the profound impact of molecular geometry on odor detection and present the standardized experimental protocols used to quantify these differences.
The Influence of Stereoisomerism on Odor Perception
The spatial arrangement of atoms within a molecule, or its stereochemistry, can dramatically alter its interaction with olfactory receptors in the human nose. Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images, such as cis-trans isomers) of the same compound can exhibit remarkably different odor characteristics, ranging from subtle variations in scent profile to orders-of-magnitude differences in detection thresholds.
Our olfactory system is comprised of chiral receptors that can differentiate between stereoisomers, leading to distinct perceptual outcomes. One isomer might bind strongly to a specific receptor, eliciting a potent odor response, while its stereoisomer may interact weakly or not at all. This selective binding is the basis for the often-dramatic differences in the sensory properties of chiral molecules.
Illustrative Data on Isomer Odor Thresholds
To illustrate the significant impact of stereoisomerism on odor potency, the following table summarizes the odor detection thresholds for various pairs of isomers from different chemical classes. This data, compiled from studies on well-characterized odorants, serves as a proxy to understand the potential variance that could be expected between the isomers of 3,5-dimethyl-1,2-dithiolan-4-one.
| Compound | Isomer | Odor Threshold (ng/L in air) | Reference |
| Octa-1,5-dien-3-one | (Z)-isomer (cis) | 0.003 | [1] |
| (E)-isomer (trans) | 1.4 | [1] | |
| Octa-1,5-dien-3-ol | (Z)-isomer (cis) | 1.3 | [1] |
| (E)-isomer (trans) | 36.2 | [1] | |
| Wine Lactone | (3S,3aS,7aR)-enantiomer | 0.00001 | [2][3] |
| Other stereoisomers | up to >1000 | [2][3] |
This table provides examples of how odor thresholds can vary between stereoisomers and is for illustrative purposes only. Specific data for 3,5-dimethyl-1,2-dithiolan-4-one isomers is not available in the cited literature.
Experimental Protocols for Odor Threshold Determination
The quantification of odor thresholds is a specialized area of sensory science that combines analytical chemistry with human psychophysics. The primary technique used for this purpose is Gas Chromatography-Olfactometry (GC-O).[4][5][6]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that allows trained sensory panelists to assess the odor of individual volatile compounds as they elute from a gas chromatograph.[4][5][6] The effluent from the GC column is split, with one portion directed to a conventional chemical detector (like a mass spectrometer for identification) and the other to a heated sniffing port where a human assessor evaluates the odor.[4]
Several methods are employed in GC-O to determine the relative importance and potency of an odorant:[5][6]
-
Detection Frequency: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the odor's prevalence.[5]
-
Direct Intensity: Assessors rate the perceived intensity of each odorant on a predefined scale.[5][6]
-
Dilution to Threshold: This is the most common method for determining odor potency. An extract of the sample is serially diluted, and each dilution is analyzed by GC-O. The last dilution at which the odor can be detected determines its threshold. Methods like Aroma Extract Dilution Analysis (AEDA) are based on this principle.
The following diagram illustrates a typical workflow for determining odor thresholds using the GC-O dilution to threshold method.
Forced-Choice Ascending Concentration Series
Another standardized method, often used in olfactometry without a GC, is the forced-choice ascending concentration series.[3][7][8] In this procedure, panelists are presented with a series of increasing concentrations of the odorant. At each step, they are given three samples (or air streams), two of which are blanks (odor-free medium) and one containing the odorant. They must choose the one that is different. The threshold is typically defined as the concentration at which a certain percentage of the panel (usually 50%) can reliably detect the substance.[2][8] This method is robust as it minimizes guessing and panelist bias.[3]
Conclusion
While direct comparative data for the odor thresholds of 3,5-dimethyl-1,2-dithiolan-4-one isomers remains elusive, the principles of stereochemical influence on olfaction are well-established. Significant differences in both the perceived character and potency of the cis and trans isomers are to be expected. The experimental protocols outlined, particularly Gas Chromatography-Olfactometry with dilution analysis, represent the gold standard for quantifying such differences. Future sensory analysis of these specific isomers would be invaluable to the flavor and fragrance research community, providing deeper insights into the structure-activity relationships of sulfur-containing odorants.
References
- 1. researchgate.net [researchgate.net]
- 2. sensenet.net [sensenet.net]
- 3. fivesenses.com [fivesenses.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. SOP 15 [engineering.purdue.edu]
A Guide for the Inter-Laboratory Comparison of 3,5-dimethyl-1,2-dithiolan-4-one Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the measurement of 3,5-dimethyl-1,2-dithiolan-4-one. Given the absence of a standardized, universally adopted method for this compound, this guide proposes a protocol to assess the proficiency of participating laboratories in quantifying this molecule and to evaluate the performance of different analytical methodologies. The accurate measurement of 3,5-dimethyl-1,2-dithiolan-4-one is crucial for its application in flavor and fragrance research, as well as in the study of its potential biological activities.
Introduction to the Inter-Laboratory Comparison
An inter-laboratory comparison is a study in which multiple laboratories analyze identical samples to evaluate and compare their analytical performance. The primary objectives of this proposed ILC are:
-
To assess the current state of practice for the quantification of 3,5-dimethyl-1,2-dithiolan-4-one.
-
To determine the comparability of results obtained by different laboratories using their chosen analytical methods.
-
To identify potential sources of error and variability in the measurement process.
-
To establish consensus values for the concentration of 3,5-dimethyl-1,2-dithiolan-4-one in the provided test materials.
-
To provide laboratories with an objective assessment of their performance, enabling them to identify areas for improvement.
The successful execution of this ILC will contribute to enhanced reliability and consistency in the measurement of this compound across the scientific community.
Proposed Analytical Methodologies
Based on the chemical properties of 3,5-dimethyl-1,2-dithiolan-4-one, two primary analytical techniques are proposed for this inter-laboratory comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Participating laboratories may choose to employ either or both methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of 3,5-dimethyl-1,2-dithiolan-4-one, GC-MS is expected to provide excellent separation and sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, particularly for compounds that may be thermally labile or require minimal sample preparation. LC-MS/MS can be a powerful alternative or confirmatory technique to GC-MS.
Experimental Protocols
The following are detailed protocols for the proposed analytical methods. Participating laboratories should adhere to these protocols as closely as possible to ensure consistency. Any deviations must be thoroughly documented and reported.
3.1. Sample Preparation
A homogeneous test sample (e.g., a spiked food matrix or a solution in a suitable solvent) will be prepared by the coordinating laboratory and distributed to all participants.
-
For Solid Samples (e.g., food matrix):
-
Weigh accurately approximately 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of acetonitrile and water).
-
Add an appropriate internal standard.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for analysis. A filtration step using a 0.22 µm syringe filter may be necessary.
-
-
For Liquid Samples (e.g., solvent-based):
-
Allow the sample to equilibrate to room temperature.
-
Vortex the sample for 30 seconds.
-
Transfer an appropriate volume of the sample into a vial for analysis. Dilution with a suitable solvent may be required to bring the concentration within the calibration range.
-
Add an appropriate internal standard.
-
3.2. GC-MS Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the desired sensitivity and selectivity. Key ions for 3,5-dimethyl-1,2-dithiolan-4-one should be determined from a standard.
-
3.3. LC-MS/MS Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (triple quadrupole or Q-TOF).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: Linear gradient from 5% to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Re-equilibrate at 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for 3,5-dimethyl-1,2-dithiolan-4-one and the internal standard must be optimized.
-
Data Presentation and Statistical Analysis
Participating laboratories will report their quantitative results along with their measurement uncertainty. The collected data will be analyzed according to the principles outlined in ISO 5725.[1][2] Key performance indicators will be calculated, including:
-
Repeatability (sr): The precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[2]
-
Reproducibility (sR): The precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[2]
-
Z-scores: A standardized measure of a laboratory's performance, calculated for each result.
The following tables summarize the expected data structure and performance metrics from the inter-laboratory comparison.
Table 1: Hypothetical Reported Concentrations of 3,5-dimethyl-1,2-dithiolan-4-one (ng/mL)
| Laboratory | Method | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Standard Deviation |
| Lab 1 | GC-MS | 45.2 | 46.1 | 45.5 | 45.6 | 0.46 |
| Lab 2 | GC-MS | 48.9 | 47.8 | 48.5 | 48.4 | 0.56 |
| Lab 3 | LC-MS/MS | 44.8 | 45.3 | 44.9 | 45.0 | 0.26 |
| Lab 4 | GC-MS | 51.2 | 50.5 | 51.8 | 51.2 | 0.66 |
| Lab 5 | LC-MS/MS | 46.5 | 47.1 | 46.8 | 46.8 | 0.30 |
| Lab 6 | GC-MS | 49.1 | 49.9 | 49.5 | 49.5 | 0.40 |
| Lab 7 | LC-MS/MS | 45.9 | 46.3 | 46.0 | 46.1 | 0.21 |
| Lab 8 | GC-MS | 47.5 | 48.1 | 47.7 | 47.8 | 0.31 |
Table 2: Summary of Performance Statistics
| Parameter | GC-MS | LC-MS/MS | Overall |
| Number of Laboratories | 5 | 3 | 8 |
| Overall Mean (ng/mL) | 48.5 | 46.0 | 47.6 |
| Repeatability Std Dev (sr) | 0.51 | 0.26 | 0.43 |
| Reproducibility Std Dev (sR) | 2.15 | 0.91 | 2.05 |
| Repeatability Relative Std Dev (%) | 1.05 | 0.57 | 0.90 |
| Reproducibility Relative Std Dev (%) | 4.43 | 1.98 | 4.31 |
Visualizations
Diagram 1: Proposed Workflow for the Inter-Laboratory Comparison
Caption: A flowchart illustrating the key stages of the proposed inter-laboratory comparison.
Diagram 2: Logical Relationship for Performance Evaluation
Caption: The logical flow from raw data collection to the final performance evaluation report.
References
Safety Operating Guide
Navigating the Disposal of 1,2-Dithiolan-4-one, 3,5-dimethyl-: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For compounds like 1,2-Dithiolan-4-one, 3,5-dimethyl-, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and informed approach based on general principles for organosulfur compounds and institutional guidelines is essential. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 1,2-Dithiolan-4-one, 3,5-dimethyl- with appropriate personal protective equipment (PPE). Based on the hazardous nature of similar organosulfur compounds, the following should be considered standard practice:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[1][2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[2][3]
-
Spill Management: Have a spill kit readily available that is appropriate for sulfur-containing organic compounds.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for 1,2-Dithiolan-4-one, 3,5-dimethyl-, a comprehensive set of quantitative data is not available. The following table presents known information for a related compound, Asparagusic acid (1,2-dithiolane-4-carboxylic acid), to provide a general understanding of the properties of a similar dithiolane structure. However, it is crucial to treat 1,2-Dithiolan-4-one, 3,5-dimethyl- as a compound with unknown properties and handle it with the utmost caution.
| Property | Value (for Asparagusic acid) | Notes |
| Molecular Formula | C4H6O2S2 | The target compound is C5H8OS2. |
| Molar Mass | 150.21 g·mol−1 | The target compound's molar mass is 148.26 g·mol−1. |
| Melting Point | 75.7 to 76.5 °C (168.3 to 169.7 °F)[4] | Solid at room temperature. |
| Boiling Point | 323.9 °C (615.0 °F) at 760 mmHg[4] | |
| Flash Point | 149.7 °C (301.5 °F)[4] | Combustible, but not highly flammable. |
| Toxicity | Data not available | Treat as a potentially toxic substance. Similar compounds can cause skin and eye irritation.[5] |
| Environmental Hazards | Data not available | Organosulfur compounds can be harmful to aquatic life. Do not dispose of down the drain.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
Given the lack of specific disposal guidelines for 1,2-Dithiolan-4-one, 3,5-dimethyl-, it must be treated as a hazardous waste of unknown or uncharacterized toxicity. The following procedure is based on established best practices for managing unlisted laboratory chemicals.
1. Waste Identification and Labeling:
-
Clearly label the waste container with the full chemical name: "1,2-Dithiolan-4-one, 3,5-dimethyl-". Do not use abbreviations or chemical formulas.[1]
-
The label should also include the words "Hazardous Waste".[5]
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was generated and the name of the responsible researcher.
2. Waste Segregation and Storage:
-
Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[5][6][7]
-
Ensure the waste container is compatible with the chemical, in good condition, and has a tightly sealing cap.[8]
-
Segregate this waste from other chemical waste streams to avoid accidental mixing and potentially violent reactions. Specifically, store it separately from acids, bases, and oxidizing agents.[5]
-
Keep the waste container closed except when adding more waste.[6][9]
3. Consultation with Environmental Health and Safety (EHS):
-
This is the most critical step. Contact your institution's Environmental Health and Safety (EHS) office.
-
Inform them that you have a chemical waste, "1,2-Dithiolan-4-one, 3,5-dimethyl-," for which a specific SDS is not available.
-
Provide them with all known information about the compound and its source.
-
Follow their specific instructions for disposal, as they will have established protocols for handling and disposing of uncharacterized chemical waste in compliance with federal, state, and local regulations.[8][10]
4. Waste Pickup and Disposal:
-
Arrange for a hazardous waste pickup through your institution's EHS department.
-
Do not attempt to dispose of the chemical through standard laboratory drains or as regular trash.[3][9] This is strictly prohibited and can cause significant environmental harm.
-
The final disposal will be handled by a licensed hazardous waste contractor arranged by your institution.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dithiolan-4-one, 3,5-dimethyl-.
Caption: Disposal workflow for 1,2-Dithiolan-4-one, 3,5-dimethyl-.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1,2-Dithiolan-4-one, 3,5-dimethyl-, thereby protecting themselves, their colleagues, and the environment. The guiding principle in the absence of specific data is always to err on the side of caution and to involve your institution's safety professionals.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. odu.edu [odu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Personal protective equipment for handling 1,2-Dithiolan-4-one, 3,5-dimethyl-
Essential Safety and Handling Guide for 1,2-Dithiolan-4-one, 3,5-dimethyl-
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1,2-Dithiolan-4-one, 3,5-dimethyl-. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dithiolan-4-one, 3,5-dimethyl- was found. The following recommendations are based on the hazard profiles of structurally similar sulfur-containing organic compounds. It is imperative to handle this chemical with caution, assuming it may possess similar hazards, which include potential acute toxicity, skin and eye irritation, and respiratory effects.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from related compounds, 1,2-Dithiolan-4-one, 3,5-dimethyl- should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2] Appropriate engineering controls, such as use in a well-ventilated area or a chemical fume hood, are essential.[2]
Table 1: Personal Protective Equipment (PPE) Recommendations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling & Weighing | Chemical safety goggles or face shield (EN 166 compliant)[2][3][4] | Chemically resistant, impervious gloves (e.g., Nitrile)[1] | Standard laboratory coat[2] | Not required if handled in a fume hood or well-ventilated area.[2] |
| Preparing Solutions | Chemical safety goggles and face shield[1][3][4] | Chemically resistant, impervious gloves (e.g., Nitrile)[1] | Chemical-resistant apron over a laboratory coat | Not required if handled in a fume hood. |
| Accidental Spill Cleanup | Chemical safety goggles and face shield[1][3][4] | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or apron over a laboratory coat[2] | Full-face respirator with appropriate cartridges if spill is large, in a confined space, or generates dust/aerosols.[2] |
| Waste Disposal | Chemical safety goggles or face shield[3][4] | Chemically resistant, impervious gloves[1] | Standard laboratory coat | Not required for handling sealed waste containers. |
Operational and Disposal Plans
Adherence to strict operational procedures is critical to minimize exposure and ensure safety.
Experimental Protocols: Step-by-Step Guidance
Table 2: Safe Handling Protocol
| Step | Procedure | Rationale |
|---|---|---|
| 1. Preparation | Review the Safety Data Sheet for any similar chemicals. Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly. | Proactive safety measures and equipment checks prevent exposure. |
| 2. Donning PPE | Put on a lab coat, followed by chemical safety goggles, a face shield (if splashing is possible), and finally, gloves. | Ensures a complete barrier between the handler and the chemical. |
| 3. Handling | Conduct all manipulations of the solid compound or its solutions inside a certified chemical fume hood.[2] Avoid generating dust.[1] Do not eat, drink, or smoke in the handling area.[1][2] | To prevent inhalation of dust or vapors and avoid ingestion. |
| 4. Post-Handling | Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2] Clean the work area. | Removes any potential residual contamination. |
| 5. Doffing PPE | Remove gloves first, followed by the lab coat (turning it inside out), and finally, eye/face protection. Wash hands again. | Prevents cross-contamination from used PPE to the user. |
Table 3: Spill Cleanup Protocol
| Step | Procedure | Rationale |
|---|---|---|
| 1. Evacuate & Alert | Evacuate the immediate area and alert colleagues. If the spill is large, contact the institutional safety officer. | Ensures the safety of personnel and initiates emergency procedures. |
| 2. Don PPE | Wear appropriate PPE as outlined in Table 1 for spill response. | Protects the responder from chemical exposure during cleanup. |
| 3. Contain & Absorb | For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite).[3] For solid spills, carefully sweep up to avoid creating dust.[1][3] | Prevents the spread of contamination. |
| 4. Collect & Clean | Place the absorbed material or swept solid into a suitable, labeled, and sealed container for hazardous waste.[3] Clean the affected area with an appropriate solvent or detergent and water. | Proper collection and decontamination of the spill site. |
| 5. Dispose | Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[1][3] | Ensures compliant and safe disposal of hazardous materials. |
Disposal Plan
All waste containing 1,2-Dithiolan-4-one, 3,5-dimethyl-, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Action: Dispose of contents and container at an approved waste disposal plant.[1][3]
-
Procedure: Collect waste in sealed, clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed. Follow all local, state, and federal regulations for chemical waste disposal.
Safety Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the task being performed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
